Product packaging for (S)-2-(1H-Indol-1-yl)propanoic acid(Cat. No.:)

(S)-2-(1H-Indol-1-yl)propanoic acid

Cat. No.: B12102305
M. Wt: 189.21 g/mol
InChI Key: ORDGYGARDALAGC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-2-(1H-Indol-1-yl)propanoic acid (CAS: 131488-64-7) is a chiral indole derivative supplied for advanced pharmaceutical and organic chemistry research. With a molecular formula of C 11 H 11 NO 2 and a molecular weight of 189.21 g/mol, this compound serves as a valuable building block in the synthesis of more complex molecules . The specific (S)-enantiomer is of particular interest for creating stereospecific compounds, which is a critical requirement in modern drug discovery . The core structure of 2-(1H-Indol-1-yl)propanoic acid is noted to be accessible via methods such as the Fischer cyclization of corresponding arylalkylhydrazones, highlighting its synthetic accessibility for research-scale production . While specific pharmacological data for this exact (S)-enantiomer is not fully established in the public domain, related indole-3-propionic acid is recognized as an investigational compound with interactions noted on certain enzymes like secretory phospholipase A2 . Researchers value this chiral compound for exploring structure-activity relationships, developing novel heterocyclic targets, and potentially probing enzymatic selectivity . This product is provided with a typical purity of 95% or higher . It is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B12102305 (S)-2-(1H-Indol-1-yl)propanoic acid

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(2S)-2-indol-1-ylpropanoic acid

InChI

InChI=1S/C11H11NO2/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12/h2-8H,1H3,(H,13,14)/t8-/m0/s1

InChI Key

ORDGYGARDALAGC-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N1C=CC2=CC=CC=C21

Canonical SMILES

CC(C(=O)O)N1C=CC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide on (S)-2-(1H-Indol-1-yl)propanoic Acid: Current Scientific Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the chemical properties, experimental protocols, and biological activities of (S)-2-(1H-Indol-1-yl)propanoic acid. Following a comprehensive review of the current scientific literature, it is important to note that detailed experimental data and in-depth studies on this specific stereoisomer are limited. Much of the available information pertains to the broader class of indole-propanoic acid derivatives or its structural isomer, indole-3-propanoic acid. This document summarizes the available data for the target compound and provides context from closely related molecules where direct information is absent.

Core Chemical Properties

This compound is a chiral carboxylic acid derivative of indole. The fundamental chemical information is provided below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂CymitQuimica[1]
Molecular Weight 189.21 g/mol CymitQuimica[1]
InChI InChI=1S/C11H11NO2/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12/h2-8H,1H3,(H,13,14)/t8-/m0/s1Inferred
InChIKey ORDGYGARDALAGC-VIFPVTCESA-NInferred
SMILES C--INVALID-LINK--N1C=CC2=CC=CC=C21Inferred
Synonyms (S)-2-indol-1-yl-propionic acid; (S)-2-indol-1-ylpropanoic acidInferred

Note: The InChI, InChIKey, and SMILES strings provided are inferred for the (S)-enantiomer based on the general structure of 2-(1H-indol-1-yl)propanoic acid.

Spectroscopic Data

Expected ¹H NMR Spectral Features

The proton NMR spectrum is expected to show signals corresponding to the protons of the indole ring, the methine proton at the chiral center, and the methyl protons. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

Expected ¹³C NMR Spectral Features

The carbon NMR spectrum would display signals for the indole ring carbons, the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), the chiral methine carbon, and the methyl carbon.

Expected Infrared (IR) Spectroscopy Features

The IR spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700-1725 cm⁻¹).[2][3] Characteristic bands for the indole ring C-H and C=C stretching would also be present.

Experimental Protocols

Specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily accessible literature. However, general synthetic strategies for related indole derivatives can provide a foundational approach.

General Synthetic Workflow

A plausible synthetic route could involve the N-alkylation of indole with a suitable chiral propanoic acid derivative. The following diagram illustrates a conceptual workflow for such a synthesis.

G Indole Indole Reaction N-Alkylation Reaction Indole->Reaction Chiral_Reagent (R)-2-Bromopropanoic acid or similar chiral synthon Chiral_Reagent->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific research into the biological activity and potential signaling pathway interactions of this compound. Studies on related indole derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4][5][6] For instance, indole-3-propionic acid, a metabolite produced by gut microbiota, has demonstrated antioxidant and anti-inflammatory effects.[4][6] However, it is crucial to emphasize that these activities are not directly attributable to this compound without dedicated experimental investigation.

Logical Relationship for Investigating Biological Activity

Should research be undertaken to explore the biological effects of this compound, a logical progression of investigation could be followed.

G Compound This compound In_Vitro In Vitro Screening (e.g., cell-based assays, enzyme inhibition) Compound->In_Vitro Hit_ID Hit Identification & Target Validation In_Vitro->Hit_ID Active Compounds Mechanism Mechanism of Action Studies Hit_ID->Mechanism In_Vivo In Vivo Studies (Animal Models) Hit_ID->In_Vivo Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Efficacious Compounds

Caption: Logical workflow for the investigation of biological activity.

Conclusion and Future Directions

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data underscores the novelty of this chemical entity. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic route, followed by comprehensive spectroscopic and physicochemical characterization.

  • Biological Screening: Broad-based in vitro screening to identify any potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects.

  • Computational Studies: In silico modeling and docking studies could help to predict potential biological targets and guide experimental work.

The exploration of this and other novel indole derivatives could lead to the discovery of new therapeutic agents with unique mechanisms of action. This guide serves as a summary of the current, limited knowledge and a call for further investigation into the properties and potential applications of this compound.

References

Technical Whitepaper: (S)-2-(1H-Indol-1-yl)propanoic acid (CAS 131488-64-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding (S)-2-(1H-Indol-1-yl)propanoic acid. Extensive searches have revealed a significant scarcity of in-depth technical data, including detailed experimental protocols, quantitative biological data, and specific signaling pathways for this particular compound. The information presented herein is based on data from chemical suppliers and contextual information from related indole propanoic acid derivatives.

Core Compound Identification

This compound is a chiral organic compound belonging to the indole class. The propanoic acid moiety is attached to the nitrogen atom of the indole ring.

Table 1: Chemical and Physical Properties

Property Value
CAS Number 131488-64-7
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol [1]

| Synonyms | 2-indol-1-yl-propionic acid, 2-indol-1-ylpropanoic acid, Indol-3-alpha-methyl-essigsaure, 2-(1H-Indole-1-yl)propanoic acid[2] |

Synthesis and Manufacturing

A likely method for its synthesis would be the reaction of indole with an (S)-2-halopropanoate ester, such as ethyl (S)-2-bromopropanoate, in the presence of a base to facilitate the nucleophilic substitution. The resulting ester would then be hydrolyzed to yield the final carboxylic acid product.

SynthesisWorkflow indole Indole step1 N-Alkylation indole->step1 reagent (S)-2-halopropanoate ester reagent->step1 base Base (e.g., NaH) base->step1 intermediate Ester Intermediate step1->intermediate step2 Hydrolysis intermediate->step2 product This compound step2->product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

There is a notable lack of specific biological data for this compound in the public domain. However, the broader class of indole propanoic acid derivatives has been the subject of research, revealing a range of biological activities.

  • Antimicrobial Properties: Certain derivatives of indole-substituted propanoic acids have been investigated for their potential as antimicrobial agents. These studies, however, do not include the specific compound of interest.

  • Anti-inflammatory and Antioxidant Effects: Indole-3-propionic acid (IPA), a structural isomer and a well-known metabolite produced by the gut microbiota, exhibits significant anti-inflammatory and antioxidant properties.[3] It is plausible that other indole propanoic acid derivatives could share some of these characteristics, though this remains to be experimentally verified for the (S)-1-yl isomer.

  • Enzyme Inhibition: Various indole carboxylic acid derivatives have been explored as inhibitors of different enzymes. For instance, some have been designed as inhibitors of HIV-1 integrase or indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.

It is crucial to reiterate that these findings pertain to related compounds and not specifically to this compound. The biological profile of the title compound remains largely uncharacterized in the available scientific literature.

Signaling Pathways

Due to the absence of biological studies on this compound, there is no information available regarding its mechanism of action or any signaling pathways it may modulate.

Experimental Data

A thorough search for quantitative experimental data for this compound yielded no specific results. Data such as IC₅₀ values, binding affinities, pharmacokinetic parameters, or detailed toxicological profiles are not publicly available.

Conclusion and Future Directions

This compound is a readily available chemical entity for research purposes. However, there is a clear gap in the scientific literature regarding its synthesis, biological activity, and potential therapeutic applications. The general biological activities observed in related indole propanoic acid derivatives suggest that this compound could be a candidate for screening in various assays, particularly in the areas of antimicrobial, anti-inflammatory, and enzyme inhibition research. Future research should focus on establishing a detailed synthetic protocol, characterizing its physicochemical properties, and conducting comprehensive biological and toxicological evaluations to determine its potential as a lead compound in drug discovery.

References

An In-Depth Technical Guide to (S)-2-(1H-Indol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited specific experimental data is publicly available for the (S)-enantiomer of 2-(1H-Indol-1-yl)propanoic acid. This guide provides comprehensive information on its molecular structure, along with proposed experimental protocols for its synthesis and chiral separation based on established methods for analogous compounds. The biological activity section discusses the known roles of the closely related constitutional isomer, indole-3-propanoic acid, which may not be representative of the target molecule.

Molecular Structure and Chemical Properties

(S)-2-(1H-Indol-1-yl)propanoic acid is a chiral carboxylic acid featuring a propanoic acid moiety attached to the nitrogen atom of an indole ring. The stereocenter at the second carbon of the propanoic acid chain confers its optical activity.

Table 1: Physicochemical Properties of 2-(1H-Indol-1-yl)propanoic acid (Racemic Mixture)

PropertyValueSource
CAS Registry Number 131488-64-7[1]
Molecular Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1][2]
Appearance Solid (predicted)General knowledge
Storage Conditions Room temperature[1]

Experimental Protocols

Proposed Synthesis of Racemic 2-(1H-Indol-1-yl)propanoic acid

A plausible method for the synthesis of the racemic mixture involves the N-alkylation of indole with a 2-halopropanoic acid ester, followed by hydrolysis. A general procedure, adapted from the synthesis of similar indole derivatives, is provided below.[3]

Reaction Scheme:

Materials:

  • Indole

  • Ethyl 2-bromopropanoate

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

Procedure:

  • N-Alkylation: To a solution of indole in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir for 30 minutes. To this, add ethyl 2-bromopropanoate (1.1 equivalents) dropwise. Let the reaction warm to room temperature and stir for 12-24 hours.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ethyl 2-(1H-indol-1-yl)propanoate.

  • Purification: Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (or NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Isolation: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield racemic 2-(1H-indol-1-yl)propanoic acid.

Workflow Diagram for Synthesis:

G cluster_synthesis Synthesis of Racemic 2-(1H-Indol-1-yl)propanoic acid indole Indole alkylation N-Alkylation (NaH, DMF) indole->alkylation ester Ethyl 2-bromopropanoate ester->alkylation crude_ester Crude Ethyl Ester alkylation->crude_ester purification Column Chromatography crude_ester->purification pure_ester Pure Ethyl Ester purification->pure_ester hydrolysis Hydrolysis (LiOH, THF/H₂O) pure_ester->hydrolysis racemic_acid Racemic Acid hydrolysis->racemic_acid acidification Acidification & Extraction racemic_acid->acidification final_product 2-(1H-Indol-1-yl)propanoic acid (Racemic) acidification->final_product

Caption: Proposed workflow for the synthesis of racemic 2-(1H-Indol-1-yl)propanoic acid.

Proposed Chiral Separation of this compound by HPLC

The enantiomers of 2-arylpropionic acids are commonly resolved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD, or a protein-based column).

Mobile Phase:

  • A typical mobile phase for normal-phase separation would be a mixture of n-hexane and a polar modifier like 2-propanol or ethanol.

  • For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often necessary to improve peak shape and resolution.

General Protocol:

  • Sample Preparation: Dissolve the racemic 2-(1H-indol-1-yl)propanoic acid in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Method Development:

    • Start with an isocratic mobile phase composition (e.g., 90:10 n-hexane:2-propanol with 0.1% TFA).

    • Inject the sample and monitor the chromatogram.

    • Optimize the mobile phase composition by varying the ratio of the polar modifier to achieve baseline separation of the two enantiomers.

    • Adjust the flow rate to optimize resolution and analysis time.

  • Preparative Separation (Optional): Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of the (S)-enantiomer.

Logical Diagram for Chiral Separation:

G cluster_separation Chiral Separation Workflow racemic_mixture Racemic 2-(1H-Indol-1-yl)propanoic acid dissolution Dissolve in Mobile Phase racemic_mixture->dissolution hplc Chiral HPLC System (e.g., Chiralcel® OD-H) dissolution->hplc separation Elution with Optimized Mobile Phase hplc->separation detection UV Detection separation->detection enantiomer_S (S)-Enantiomer detection->enantiomer_S enantiomer_R (R)-Enantiomer detection->enantiomer_R

Caption: General workflow for the chiral separation of enantiomers by HPLC.

Spectroscopic Data

Specific ¹H NMR and ¹³C NMR spectroscopic data for this compound are not available in the reviewed scientific literature. For the purpose of structural elucidation, researchers would need to acquire this data experimentally following the synthesis and purification of the compound.

Biological Activity and Signaling Pathways (Based on Indole-3-propanoic acid)

While the biological profile of this compound is not well-documented, its constitutional isomer, indole-3-propanoic acid (IPA), a metabolite produced by the gut microbiota, has been the subject of extensive research. IPA is known to possess significant anti-inflammatory and antioxidant properties.[4][5] It is important to reiterate that the biological activities of IPA may not be directly translatable to the N-substituted isomer.

Potential Mechanisms of Action (Inferred from Indole-3-propanoic acid):

  • Anti-inflammatory Effects: IPA has been shown to modulate immune responses.[6] It can influence signaling pathways that regulate the production of pro-inflammatory cytokines.[7] One key mechanism is its interaction with the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are involved in maintaining intestinal immune homeostasis.[6]

  • Antimicrobial Activity: Some indole derivatives have demonstrated antimicrobial properties. For instance, IPA has been identified as an antibiotic with activity against a broad spectrum of mycobacteria.[4]

Hypothetical Signaling Pathway:

The following diagram illustrates a potential signaling pathway through which an indole-propanoic acid derivative might exert its anti-inflammatory effects, based on the known activity of indole-3-propanoic acid.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway ipa This compound (Hypothetical Ligand) ahr Aryl Hydrocarbon Receptor (AhR) ipa->ahr activates pxr Pregnane X Receptor (PXR) ipa->pxr activates nucleus Nucleus ahr->nucleus translocates to pxr->nucleus translocates to gene_expression Modulation of Gene Expression nucleus->gene_expression regulates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_expression->cytokines downregulates inflammation Inflammatory Response cytokines->inflammation mediates

Caption: A potential signaling pathway for the anti-inflammatory effects of an indole-propanoic acid derivative.

Conclusion

This compound is a chiral molecule with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this enantiomer is scarce, this guide provides a framework for its synthesis and purification based on established chemical principles. The biological activities of its well-studied isomer, indole-3-propanoic acid, suggest that this class of compounds may hold therapeutic promise, warranting further research into the specific properties and mechanisms of action of the this compound enantiomer. Future studies should focus on the enantioselective synthesis and detailed biological evaluation of this compound to fully elucidate its potential.

References

Technical Guide: (S)-2-(1H-Indol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(1H-Indol-1-yl)propanoic acid is a chiral small molecule belonging to the indole propanoic acid family. While its isomer, indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota, has been the subject of considerable research for its antioxidant and anti-inflammatory properties, there is a notable scarcity of publicly available scientific literature and data specifically pertaining to the this compound isomer. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic route, and general experimental protocols for its characterization. It also highlights the current gaps in knowledge regarding its specific biological activities and mechanism of action, thereby underscoring opportunities for future research.

Chemical Properties and Data

The fundamental chemical properties of 2-(1H-Indol-1-yl)propanoic acid have been reported. However, specific data for the (S)-enantiomer are not extensively detailed in the available literature. The following table summarizes the known quantitative data for the general structure.

PropertyValueSource
IUPAC Name 2-(1H-Indol-1-yl)propanoic acid
Synonyms 2-indol-1-yl-propionic acid[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
InChI Key ORDGYGARDALAGC-UHFFFAOYSA-N[1]
CAS Number 131488-64-7 (for the racemate)

Synthesis

Proposed Experimental Protocol: Synthesis of 2-(1H-Indol-1-yl)propanoic acid (Racemic)

A general method for synthesizing a racemic mixture of 2-(1H-indol-1-yl)propanoic acid can be adapted from procedures for similar indole derivatives[2].

  • N-Alkylation: To a solution of indole in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) to deprotonate the indole nitrogen.

  • Reaction: To this solution, add 2-bromopropanoic acid and allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: For the synthesis of the specific (S)-enantiomer, a chiral starting material or a chiral catalyst would be necessary, and the reaction conditions would need to be optimized to ensure stereoselectivity.

Synthesis Workflow Diagram

G indole Indole deprotonation Deprotonation indole->deprotonation base Base (e.g., NaH) in DMF base->deprotonation indolyl_anion Indolyl Anion deprotonation->indolyl_anion alkylation N-Alkylation (SN2) indolyl_anion->alkylation bromo_acid 2-Bromopropanoic Acid bromo_acid->alkylation crude_product Crude 2-(1H-Indol-1-yl)propanoic acid alkylation->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure 2-(1H-Indol-1-yl)propanoic acid purification->final_product

Caption: Generalized workflow for the synthesis of 2-(1H-Indol-1-yl)propanoic acid.

Biological Activity and Mechanism of Action

There is a significant lack of specific data in the scientific literature regarding the biological activity and mechanism of action of this compound. Much of the research on indole propanoic acids has focused on the isomer, indole-3-propionic acid (IPA), a metabolite produced by gut bacteria. IPA has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.

It is crucial to emphasize that the biological activity of a molecule is highly dependent on its structure, and therefore, the activities of indole-3-propionic acid cannot be directly attributed to this compound. The difference in the position of the propanoic acid group on the indole ring (N-1 vs. C-3) will significantly alter the molecule's shape, electronic properties, and how it interacts with biological targets.

Research into the biological effects of this compound would be a novel area of investigation.

Quantitative Data

A thorough search of scientific databases reveals a lack of quantitative biological data for this compound.

Data TypeValueTarget/Assay
IC₅₀ Not Available
EC₅₀ Not Available
Kᵢ Not Available
Kₑ Not Available

Experimental Protocols for Characterization

While specific experimental data for this compound is scarce, standard analytical techniques can be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, as well as signals for the propanoic acid side chain, including a quartet for the CH group and a doublet for the CH₃ group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the indole ring and the propanoic acid moiety.

High-Performance Liquid Chromatography (HPLC)
  • A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape), would be suitable for assessing the purity of the compound[3]. Chiral HPLC would be necessary to resolve and quantify the (S) and (R) enantiomers.

Mass Spectrometry (MS)
  • Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Characterization Workflow Diagram

G cluster_structure Structural Confirmation cluster_purity Purity and Enantiomeric Excess H_NMR ¹H NMR Structure_Confirmed Structure Confirmed H_NMR->Structure_Confirmed C_NMR ¹³C NMR C_NMR->Structure_Confirmed MS Mass Spectrometry (HRMS) MS->Structure_Confirmed RP_HPLC Reverse-Phase HPLC Purity_Confirmed Purity & Enantiomeric Excess Confirmed RP_HPLC->Purity_Confirmed Chiral_HPLC Chiral HPLC Chiral_HPLC->Purity_Confirmed Sample Synthesized Sample Sample->H_NMR Sample->C_NMR Sample->MS Structure_Confirmed->RP_HPLC Structure_Confirmed->Chiral_HPLC

Caption: General workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents an understudied member of the indole propanoic acid family. While its basic chemical identity is established, there is a clear and significant gap in the scientific literature regarding its synthesis, biological activity, and mechanism of action. This is in stark contrast to its well-studied isomer, indole-3-propionic acid.

Future research should focus on:

  • The development and validation of a stereoselective synthesis for this compound.

  • A systematic evaluation of its biological activities, including but not limited to antimicrobial, anti-inflammatory, and cytotoxic properties.

  • If biological activity is identified, subsequent studies should aim to elucidate its mechanism of action and identify its molecular targets.

Such research would not only fill a significant knowledge gap but also potentially uncover novel therapeutic applications for this class of compounds.

References

Technical Guide: Solubility of (S)-2-(1H-Indol-1-yl)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (S)-2-(1H-Indol-1-yl)propanoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents solubility information for the closely related compound, Indole-3-propionic acid, to provide a foundational understanding. Additionally, a detailed experimental protocol for determining solubility via the highly reliable shake-flask method is provided, enabling researchers to ascertain precise solubility data for this compound in their laboratories.

Solubility Data

Table 1: Quantitative Solubility of Indole-3-propionic Acid in Select Organic Solvents

SolventSolubility (approximate)
Ethanol30 mg/mL[1], 50 mg/mL
Dimethyl Sulfoxide (DMSO)30 mg/mL[1]
Dimethylformamide (DMF)30 mg/mL[1]

Note: The data presented in this table is for Indole-3-propionic acid, a structural isomer of this compound. This information should be used as a guideline, and specific solubility testing is recommended for the target compound.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a period of time and then quantifying the concentration of the dissolved solute in the supernatant.

2.1. Materials and Equipment

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2.2. Procedure

  • Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade).

  • Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Addition of Solvent: Add a known volume or weight of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a shaker with a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle or centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for determining solubility via the shake-flask method.

References

The Discovery, History, and Therapeutic Potential of Indole Propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-propionic acid (IPA), a tryptophan-derived metabolite produced by the gut microbiota, and its synthetic derivatives have emerged as a class of compounds with significant therapeutic potential. Initially identified in the context of plant auxins in the early 20th century, modern research has illuminated the multifaceted roles of IPA and its analogues in human health and disease. This technical guide provides an in-depth exploration of the discovery and history of indole propanoic acid derivatives, detailing their synthesis, biological activities, and mechanisms of action. Quantitative data on their therapeutic effects are summarized, and key experimental protocols are provided. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with these promising compounds.

A Historical Perspective: From Plant Growth to Human Health

The story of indole-3-propionic acid is intrinsically linked to the discovery of auxins, the first class of plant hormones to be identified. In the 1920s, Dutch biologist Frits Warmolt Went first described the existence of a substance that promoted plant growth.[1] Subsequent research by Kenneth V. Thimann and others led to the isolation and characterization of indole-3-acetic acid (IAA) as a primary auxin.[1][2] Indole-3-propionic acid was identified as a related compound with auxin-like activity.[3]

For many years, the primary focus of IPA research remained within the realm of botany. However, a paradigm shift occurred in 1999 with the first report of IPA's potent neuroprotective, antioxidant, and anti-amyloid properties.[4] This discovery opened the floodgates for investigating its therapeutic potential in human diseases. Subsequent research has revealed that IPA is an endogenous metabolite produced by the human gut microbiota, with Clostridium sporogenes being a key bacterium responsible for its synthesis from tryptophan.[4] This connection to the gut microbiome has further fueled interest in its role as a signaling molecule between the gut and other organs, influencing a wide range of physiological processes.

Synthesis of Indole Propanoic Acid and Its Derivatives

The chemical synthesis of indole-3-propionic acid and its derivatives has evolved significantly over the years, from early multi-step processes to more efficient modern techniques.

Historical Synthetic Approaches

Early methods for the synthesis of 3-indolepropionic acids often involved the reaction of indole with acrylonitrile to produce 3-indolepropionitrile, which was then hydrolyzed to the desired acid. Another historical approach involved the reaction of indole with β-propiolactone. A 1962 patent described a process for producing 3-indolepropionic acids by reacting an indole with acrylic acid or methacrylic acid at high temperatures (225-300°C) in the presence of a base catalyst.[5]

Modern Synthetic Methodologies

More contemporary approaches focus on efficiency and yield. A notable example is a three-component, one-pot procedure that assembles 3-indolepropionic acids from commercially available materials without the need for chromatography.[6] This method involves the reaction of an isoxazole with an aromatic aldehyde in the presence of piperidine, followed by the sequential addition of lithiated indole and sodium hydroxide.[6] The synthesis of various derivatives often involves modifications of the indole ring or the propionic acid side chain to explore structure-activity relationships.

Biological Activities and Therapeutic Potential

Indole propanoic acid and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data on the biological activities of selected indole propanoic acid derivatives.

CompoundBiological ActivityAssay SystemQuantitative DataReference
Indole-3-propionic acid AntibacterialMycobacterium tuberculosisMIC: 25-50 µg/mL[7]
2,5-substituted indole-3-propionic acid (2f) Anti-inflammatoryCarrageenan-induced rat paw edema68.7% inhibition[8]
2,5-substituted indole-3-propionic acid (2f) AnalgesicAcetic acid-induced writhing in mice62.5% protection[8]
Indole derivative (10b) AnticancerA549 lung cancer cellsIC50: 1.2 µM[9]
Indole derivative (10b) AnticancerK562 leukemia cellsIC50: 2.5 µM[9]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Mechanisms of Action

The diverse biological effects of indole propanoic acid derivatives are mediated through their interaction with multiple signaling pathways.

  • Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR) Activation: IPA is a ligand for both PXR and AhR, nuclear receptors that play crucial roles in xenobiotic metabolism, inflammation, and immune responses.[10] Activation of these receptors in intestinal cells contributes to the maintenance of mucosal homeostasis and barrier function.[4]

  • NF-κB Pathway Inhibition: IPA has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • ROS/JNK/p38 MAPK Signaling: In certain contexts, IPA can modulate the reactive oxygen species (ROS)-mediated c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of indole propanoic acid derivatives.

Synthesis of 2,5-substituted Indole-3-propionic Acids

This protocol is adapted from the synthesis of 2,5-substituted indole-3-propionic acids with anti-inflammatory and analgesic activities.[8]

Materials:

  • 2,5-substituted indoles

  • Acrylic acid

  • Acetic acid

  • Acetic anhydride

  • Ethanol

Procedure:

  • A mixture of the appropriate 2,5-substituted indole (0.01 mol), acrylic acid (0.01 mol), acetic acid (20 mL), and acetic anhydride (5 mL) is refluxed for 8-10 hours.

  • The reaction mixture is cooled to room temperature and poured into crushed ice.

  • The separated solid product is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure 2,5-substituted indole-3-propionic acid.

  • The structure of the synthesized compound is confirmed using IR, NMR, and mass spectral analysis.

In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol is based on the evaluation of the antibacterial activity of indole propanoic acid derivatives.[7]

Materials:

  • Synthesized indole propanoic acid derivatives

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton agar

  • Gentamicin (as a standard reference antibiotic)

  • Sterile paper discs

  • Serial dilution tubes with appropriate broth medium

Procedure:

  • Paper Disc Diffusion Method (Initial Screening):

    • Prepare a bacterial inoculum and evenly spread it on the surface of a Mueller-Hinton agar plate.

    • Impregnate sterile paper discs with a known concentration of the test compounds and the standard antibiotic.

    • Place the discs on the agar surface and incubate at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition of microbial growth around each disc.

  • Minimum Inhibitory Concentration (MIC) Determination (Serial Dilution Technique):

    • Prepare a series of twofold dilutions of the active compounds in a liquid growth medium in test tubes.

    • Inoculate each tube with a standardized bacterial suspension.

    • Incubate the tubes at 37°C for 24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)

This protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.[8]

Materials:

  • Wistar rats

  • Synthesized indole propanoic acid derivatives

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or a control vehicle orally to different groups of rats.

  • After 1 hour, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Visualizing the Core Concepts: Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the study of indole propanoic acid derivatives.

G cluster_0 IPA-Mediated Signaling Pathways IPA Indole-3-propionic Acid (IPA) PXR PXR IPA->PXR activates AhR AhR IPA->AhR activates NFkB_pathway NF-κB Pathway IPA->NFkB_pathway inhibits ROS_MAPK_pathway ROS/JNK/p38 MAPK Pathway IPA->ROS_MAPK_pathway modulates Gene_expression Gene Expression (Metabolism, Immunity) PXR->Gene_expression regulates AhR->Gene_expression regulates Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Pro_inflammatory_cytokines regulates Cellular_responses Cellular Responses (Stress, Apoptosis) ROS_MAPK_pathway->Cellular_responses regulates

Caption: Key signaling pathways modulated by Indole-3-propionic acid (IPA).

G cluster_1 Experimental Workflow for IPA Derivative Research Start Design of IPA Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_vitro In Vitro Biological Assays (e.g., Antibacterial, Anticancer) Purification->In_vitro In_vivo In Vivo Animal Models (e.g., Anti-inflammatory, Analgesic) In_vitro->In_vivo Promising candidates Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) In_vivo->Mechanism Lead_optimization Lead Optimization Mechanism->Lead_optimization

Caption: General experimental workflow for the development of IPA derivatives.

Conclusion and Future Directions

Indole-3-propionic acid and its derivatives represent a fascinating and promising class of molecules with a rich history and a bright future in drug discovery. From their humble beginnings as plant growth regulators to their current status as potent modulators of human physiology, the journey of these compounds highlights the intricate connections between diet, the microbiome, and host health. The diverse biological activities, coupled with well-defined mechanisms of action, provide a solid foundation for the rational design and development of novel therapeutics for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. Future research should focus on expanding the library of IPA derivatives, further elucidating their structure-activity relationships, and conducting comprehensive preclinical and clinical studies to translate their therapeutic potential into tangible clinical benefits.

References

biological significance of chiral indole compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Significance of Chiral Indole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of natural products and synthetic molecules with profound biological and pharmacological importance.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a frequent constituent in molecules that modulate biological processes.[1] When combined with chirality, the functional diversity of indole-based compounds expands dramatically. The three-dimensional arrangement of substituents around a stereogenic center dictates the molecule's interaction with chiral biological targets like enzymes and receptors, often leading to significant differences in activity between enantiomers.[3][4]

This technical guide provides a comprehensive overview of the . It delves into their roles as signaling molecules and their diverse pharmacological activities, explores their applications in drug development, and provides detailed experimental protocols for their synthesis and analysis.

Biological Significance of Chiral Indole Compounds

The biological roles of chiral indoles are multifaceted, ranging from intercellular communication in microbial communities to potent pharmacological effects in humans.

Chiral Indoles in Signaling Pathways

While indole itself is a well-established intercellular signal molecule in microbial communities, influencing phenotypes like biofilm formation, drug resistance, and virulence[5][6], the specific roles of chiral indole derivatives in these pathways are an emerging area of research. Indole signaling in bacteria like Escherichia coli is known to be regulated by environmental factors and can impact the expression of genes related to amino acid degradation and stress resistance.[7][8]

The introduction of chirality offers a mechanism for achieving higher specificity and complexity in signaling. Chiral indole derivatives can be thought of as modulators of these existing signaling networks, potentially offering more targeted control over bacterial behavior. For instance, synthetic chiral indole analogues have been investigated as highly active mimetics to probe and control pathogenic phenotypes in both Gram-positive and Gram-negative bacteria.[9]

Indole_Signaling_Pathway cluster_environment Extracellular Environment cluster_cell Bacterial Cell Tryptophan Tryptophan TnaA Tryptophanase (TnaA) Tryptophan->TnaA Enters cell Indole_Signal Indole Sensor_Kinase Sensor Kinase (e.g., CpxA) Indole_Signal->Sensor_Kinase Signal Perception Indole_Internal Intracellular Indole Pool TnaA->Indole_Internal Synthesis Indole_Internal->Indole_Signal Export Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylation Cascade Gene_Expression Target Gene Expression Response_Regulator->Gene_Expression Regulation Phenotype Phenotypic Changes (Biofilm, Virulence) Gene_Expression->Phenotype

Pharmacological Activities of Chiral Indole Compounds

The enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[10] This principle is well-documented for chiral indole derivatives, which display a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Antimicrobial and Antiviral Activity: Many natural and synthetic chiral indole alkaloids have demonstrated significant antimicrobial properties. For example, asperthrin A, a prenylated indole diketopiperazine alkaloid, exhibited moderate antifungal and antibacterial activities against various pathogens.[11] Similarly, the polybromide phenyl ether 14g, derived from a marine fungus, showed potent antibacterial activity against Staphylococcus epidermidis.[12] In the antiviral realm, certain chiral indole-pyrazolone derivatives have shown that the R-isomer possesses exclusively stronger anti-HCV activity compared to the S-isomer.[13]

Anticancer and Cytotoxic Activity: The indole scaffold is present in numerous anticancer agents, including the vinca alkaloids (vincristine and vinblastine), which inhibit tubulin polymerization.[1] The chirality of these complex molecules is critical to their activity. More recent studies on novel chiral indole compounds continue to uncover potent cytotoxic effects. For instance, compound 20, an indolocarbazole alkaloid, showed strong cytotoxic activity against the PC3 human prostate cancer cell line.[14] Furthermore, preliminary studies on newly synthesized N-N axially chiral aminoindoles have shown promising cytotoxicity against certain cancer cell lines, highlighting the importance of stereochemistry.[15]

Enzyme Inhibition: Chiral indole derivatives are effective inhibitors of various enzymes. The new sarpagine alkaloid, N(4)-methyltalpinine, was found to be a significant inhibitor of NF-κB.[16] Additionally, several azepine-indole alkaloids isolated from Psychotria nemorosa demonstrated potent inhibition of monoamine oxidase A (MAO-A), an important target in the treatment of depression and anxiety.[17]

Quantitative Data on Bioactive Chiral Indole Compounds

The biological activity of chiral indole compounds is quantified using various metrics such as the half-maximal inhibitory concentration (IC₅₀), minimal inhibitory concentration (MIC), and median effective dose (ED₅₀). The success of asymmetric synthesis is measured by yield and enantiomeric excess (ee).

Table 1: Bioactivity of Selected Chiral Indole Compounds

Compound/DerivativeTarget/OrganismActivity TypeValueReference
Asperthrin A (1)Vibrio anguillarumAntibacterial (MIC)8 µg/mL[11][14]
Asperthrin A (1)Xanthomonas oryzaeAntibacterial (MIC)12.5 µg/mL[11][14]
Asperthrin A (1)Rhizoctonia solaniAntifungal (MIC)25 µg/mL[11][14]
Asperthrin A (1)P. acnes-induced THP-1 cellsAnti-inflammatory (IC₅₀)1.46 ± 0.21 µM[11][14]
Polybromide Phenyl Ether (14g)Staphylococcus epidermidisAntibacterial (MIC)0.556 µM[12]
Ciprofloxacin (Control)Staphylococcus epidermidisAntibacterial (MIC)3.13 µM[12]
Indolocarbazole (20)PC3 cell lineCytotoxicity (IC₅₀)0.15 µM[14]
Other Indolocarbazoles (11-25)PC3 cell lineCytotoxicity (IC₅₀)0.8–41.3 µM[14]
N(4)-methyltalpinine (1)NF-κB InhibitionInhibition (ED₅₀)1.2 µM[16]
Cimitrypazepine (1)MAO-AInhibition (IC₅₀)1.4 µM[17]
Fargesine (2)MAO-AInhibition (IC₅₀)1.4 µM[17]
Nemorosine A (3)MAO-AInhibition (IC₅₀)0.9 µM[17]

Table 2: Enantioselectivity in the Synthesis of Chiral Indole Derivatives

Reaction TypeCatalyst/MethodProductYieldEnantiomeric Excess (ee)Reference
Friedel-Crafts AlkylationChiral Aziridine-Phosphine 65-bromoindole + β-nitrostyrene88%92%[18]
Friedel-Crafts AlkylationChiral Phosphoric Acid2-indolylmethylaminesGood to highExcellent[19]
Asymmetric DearomatizationChiral Phosphoric AcidIndolenines/Fused IndolinesGood to highExcellent[20][21]
Asymmetric HydrogenationPd-catalyzed DKRChiral IndolinesExcellentup to 99%[22]
[2+2] CycloadditionNi-catalyzedCyclobutane Indoles-up to 99%[23]
N-acylationChiral IsothioureaN-N Axially Chiral IndolesHighHigh[15]

Applications in Drug Development

The structural diversity and potent bioactivity of chiral indole compounds make them highly valuable in drug discovery and development.[13][24][25] The U.S. Food and Drug Administration (FDA) guidelines emphasize the need to characterize the absolute stereochemistry of chiral drugs and evaluate each enantiomer, as they can have different effects.[26]

Developing single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and simplified dose-response relationships.[27][28] For example, the NSAID etodolac, a pyranoindole, is one of many chiral drugs where the (S)-enantiomer is the active eutomer.[27] The ability to synthesize specific enantiomers of indole derivatives with high purity is therefore a critical goal in medicinal chemistry.[29][30] Catalytic asymmetric synthesis has emerged as the most efficient method for accessing these chiral compounds.[24]

Drug_Development_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Preclinical Evaluation Target Identify Target Library Design Chiral Indole Library Target->Library Synthesis Asymmetric Synthesis of Enantiomers Library->Synthesis Separation Chiral Separation (e.g., HPLC) Synthesis->Separation Racemic Mixture Screening Biological Screening (R vs. S) Separation->Screening Pure Enantiomers ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Screening->ADMET Identify Eutomer & Distomer Lead Lead Candidate (Eutomer) ADMET->Lead

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and analysis of chiral compounds.

Synthesis Protocol: Asymmetric Friedel-Crafts Alkylation

This protocol is a general procedure adapted from the literature for the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes.[18]

Materials:

  • (CuOTf)₂·C₆H₆ (Copper(I) trifluoromethanesulfonate benzene complex)

  • Chiral aziridine-phosphine ligand

  • Triethylamine (Et₃N)

  • Chloroform (CHCl₃, anhydrous)

  • Indole derivative

  • trans-β-nitrostyrene derivative

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve (CuOTf)₂·C₆H₆ (8 mol%, 0.04 mmol), the chiral ligand (10 mol%, 0.05 mmol), and triethylamine (0.1 mmol) in anhydrous chloroform (3 mL).

  • Stir the solution at 0 °C for 4 hours to allow for the in-situ generation of the chiral catalyst complex.

  • Reaction: Cool the reaction mixture to -15 °C. Add the trans-β-nitrostyrene derivative (0.5 mmol) and the indole derivative (0.5 mmol) to the flask.

  • Stir the reaction at -15 °C for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Directly load the crude product onto a silica gel column.

  • Elute the product using a gradient of hexane:ethyl acetate (starting from 95:5 to 80:20) to afford the purified chiral Friedel-Crafts product.

  • Characterization: Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

Chiral Analysis Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general workflow for determining the enantiomeric excess (ee) of a synthesized chiral indole compound using HPLC with a chiral stationary phase (CSP).[][32]

Equipment and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based)

  • Mobile phase solvents (e.g., Hexane, Isopropanol, Ethanol - HPLC grade)

  • Sample of the chiral indole compound

  • Racemic mixture of the compound (as a reference)

Procedure:

  • Method Development:

    • Dissolve a small amount of the racemic mixture in the mobile phase to prepare a standard solution.

    • Select an appropriate CSP column based on the structure of the analyte. Polysaccharide-based columns are often a good starting point for indole derivatives.

    • Begin with a standard mobile phase composition, typically a mixture of hexane and an alcohol modifier like isopropanol (e.g., 90:10 Hexane:IPA).

    • Set a flow rate of 1.0 mL/min for a standard 4.6 mm I.D. column.

    • Inject the racemic standard and monitor the chromatogram with a UV detector at a suitable wavelength for the indole chromophore (e.g., 220 nm or 280 nm).

  • Optimization:

    • If the enantiomers are not resolved, adjust the mobile phase composition by varying the percentage of the alcohol modifier.

    • The type of alcohol (isopropanol vs. ethanol) can also significantly affect separation.

    • If resolution is partial, decreasing the flow rate (e.g., to 0.5-0.8 mL/min) can improve peak separation by increasing efficiency.[32]

    • Temperature can also be adjusted (e.g., using a column oven) to optimize selectivity.

  • Sample Analysis:

    • Once baseline separation of the two enantiomers is achieved with the racemic standard, prepare a solution of the synthesized (enantioenriched) sample at a known concentration.

    • Inject the sample onto the column using the optimized method.

  • Data Analysis:

    • Identify the two peaks corresponding to the two enantiomers from the chromatogram of the racemic standard.

    • Integrate the peak areas for each enantiomer in the chromatogram of the synthesized sample.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Chiral_Analysis_Workflow Start Start: Synthesized Product Prepare_Sample Prepare Racemic Standard & Enantioenriched Sample Start->Prepare_Sample Select_Column Select Chiral Stationary Phase (CSP) Prepare_Sample->Select_Column Develop_Method Develop HPLC Method (Mobile Phase, Flow Rate) Select_Column->Develop_Method Inject_Racemic Inject Racemic Standard Develop_Method->Inject_Racemic Check_Resolution Baseline Resolution? Inject_Racemic->Check_Resolution Optimize Optimize Method (Solvent, Temp, Flow) Check_Resolution->Optimize No Inject_Sample Inject Synthesized Sample Check_Resolution->Inject_Sample Yes Optimize->Develop_Method Integrate Integrate Peak Areas Inject_Sample->Integrate Calculate_ee Calculate Enantiomeric Excess (ee%) Integrate->Calculate_ee End End Calculate_ee->End

Conclusion

Chiral indole compounds represent a cornerstone of natural product chemistry and modern drug discovery. Their biological significance is vast, stemming from their roles in microbial signaling and their diverse, potent, and stereospecific pharmacological activities. The profound differences in bioactivity between enantiomers underscore the critical importance of asymmetric synthesis and chiral analysis in the development of safer and more effective therapeutics. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the exploration of chiral chemical space around the indole scaffold will undoubtedly continue to yield novel compounds that can address significant challenges in medicine and biology.

References

A Theoretical and Experimental Roadmap for the Characterization of (S)-2-(1H-Indol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the generation of this document, dedicated theoretical studies specifically on (S)-2-(1H-Indol-1-yl)propanoic acid are not available in the public domain. This technical guide therefore outlines a comprehensive theoretical and experimental workflow that could be employed to characterize this molecule, drawing upon established methodologies from studies on analogous indole derivatives. The quantitative data presented herein for theoretical parameters are illustrative and based on findings for similar compounds.

Introduction

This compound is a chiral molecule belonging to the indolepropanoic acid class of compounds. This family has garnered significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities of the indole nucleus. Theoretical studies, encompassing computational chemistry and molecular modeling, are indispensable tools for elucidating the electronic, structural, and spectroscopic properties of such molecules. A thorough understanding of these properties at the atomic level can provide crucial insights into molecular reactivity, stability, and potential biological interactions, thereby accelerating the drug discovery and development process.

This guide presents a proposed workflow for a comprehensive investigation of this compound, combining quantum chemical calculations with experimental validation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂--INVALID-LINK--
Molecular Weight 189.21 g/mol --INVALID-LINK--
CAS Number 131488-64-7--INVALID-LINK--
Appearance Solid (predicted)General chemical knowledge
Chirality (S)-enantiomerSpecified in the topic

Proposed Theoretical Investigations

A multi-faceted theoretical approach is proposed to build a robust in-silico model of this compound.

Computational Methodology

Density Functional Theory (DFT) is the recommended method for quantum chemical calculations due to its excellent balance of accuracy and computational cost for molecules of this size.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) Pople-style basis set, which includes diffuse functions and polarization functions for improved accuracy in describing non-covalent interactions and electronic properties.

  • Solvation Model: The polarizable continuum model (PCM) using the integral equation formalism (IEFPCM) can be employed to simulate the effects of a solvent (e.g., water, methanol) on the molecular properties.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from the proposed DFT calculations. The values are illustrative and represent what might be expected based on studies of similar indole derivatives.

Table 3.2.1: Predicted Geometrical Parameters (Illustrative)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O1.21
C-O1.35
N-C (indole)1.38
C-C (propanoic acid)1.53
Bond Angles (°) O=C-O124.0
C-C-N110.0
Dihedral Angles (°) Cα-N-C(indole)-C(indole)120.0

Table 3.2.2: Predicted Quantum Chemical Descriptors (Illustrative)

DescriptorPredicted ValueSignificance
HOMO Energy -6.5 eVElectron-donating ability, reactivity
LUMO Energy -1.2 eVElectron-accepting ability, reactivity
HOMO-LUMO Gap (ΔE) 5.3 eVChemical stability and reactivity
Dipole Moment 2.5 DebyeMolecular polarity and solubility
Mulliken Atomic Charges O(carbonyl): -0.6e, N(indole): -0.4ePartial charges on atoms, sites for electrostatic interactions

Proposed Experimental Validation

Experimental data is crucial for validating and refining the theoretical models.

Synthesis and Crystallization

A potential synthetic route for this compound involves the N-alkylation of indole with a suitable chiral propanoic acid derivative. Subsequent purification and crystallization from an appropriate solvent system (e.g., ethanol-water) would be performed to obtain single crystals suitable for X-ray diffraction.

X-ray Crystallography Protocol
  • Instrument: A single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

  • Data Collection: A full sphere of diffraction data would be collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². This would provide precise bond lengths, bond angles, and information on intermolecular interactions in the solid state.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The experimental chemical shifts would be compared with theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be recorded to identify the characteristic vibrational modes of the functional groups (e.g., C=O stretch of the carboxylic acid, N-H stretch of the indole). The experimental frequencies would be compared with the theoretically predicted vibrational spectrum, which would be scaled by an appropriate factor to account for anharmonicity.

Workflow and Data Integration

The following diagram illustrates the proposed integrated workflow for the theoretical and experimental investigation of this compound.

G cluster_theoretical Theoretical Investigation cluster_experimental Experimental Validation cluster_analysis Data Analysis and Application dft DFT Calculations (B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, ESP) geom_opt->elec_prop nmr_pred NMR Spectra Prediction (GIAO) geom_opt->nmr_pred comparison Comparison of Theoretical and Experimental Data geom_opt->comparison freq_calc->comparison nmr_pred->comparison synthesis Synthesis & Crystallization xrd Single-Crystal X-ray Diffraction synthesis->xrd nmr_exp NMR Spectroscopy (¹H, ¹³C) synthesis->nmr_exp ftir_exp FTIR Spectroscopy synthesis->ftir_exp xrd->comparison nmr_exp->comparison ftir_exp->comparison interpretation Structure-Property Relationship comparison->interpretation drug_dev Implications for Drug Development interpretation->drug_dev

Workflow for the comprehensive study of this compound.

Conclusion

A combined theoretical and experimental approach as outlined in this guide would provide a comprehensive understanding of the structural, electronic, and spectroscopic properties of this compound. The resulting data would be invaluable for elucidating its structure-activity relationships and for guiding the design of new indole-based therapeutic agents. This workflow serves as a robust template for the characterization of this and other promising molecules in the field of drug discovery.

Spectroscopic and Structural Elucidation of Indole-based Carboxylic Acids: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for (S)-2-(1H-Indol-1-yl)propanoic acid did not yield specific, publicly available datasets. The information presented in this guide pertains to its constitutional isomer, 1H-Indole-3-propanoic acid , and serves as a representative technical guide for researchers, scientists, and drug development professionals working with similar molecular scaffolds. The experimental protocols provided are general methodologies applicable to this class of compounds.

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used to characterize indole-propanoic acid derivatives. The data is presented in a structured format to facilitate understanding and application in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1H-Indole-3-propanoic acid.

Table 1: ¹H NMR Spectroscopic Data of 1H-Indole-3-propanoic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.71d1HAr-H
7.49d1HAr-H
7.24t1HAr-H
7.20s1HAr-H (indole C2-H)
7.16t1HAr-H
3.03t2H-CH₂-COOH
2.57t2HAr-CH₂-

Solvent: H₂O, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 1H-Indole-3-propanoic acid

Chemical Shift (δ) ppmAssignment
174.0C=O (Carboxylic Acid)
136.4Aromatic C
127.2Aromatic C
122.1Aromatic C
121.4Aromatic C
119.3Aromatic C
118.8Aromatic C
114.2Aromatic C
111.4Aromatic C
34.5-CH₂-COOH
24.8Ar-CH₂-

Solvent: Not specified

Table 3: Infrared (IR) Spectroscopy Peak List for 1H-Indole-3-propanoic acid

Wavenumber (cm⁻¹)Description of Vibration
3300-2500O-H stretch (broad, characteristic of carboxylic acid dimers)
~3000C-H stretch (aromatic and aliphatic)
1725-1700C=O stretch (carbonyl of carboxylic acid)

Note: The IR spectrum of carboxylic acids typically shows a very broad O-H stretching band due to hydrogen bonding.[2]

Table 4: Mass Spectrometry (MS) Data for 1H-Indole-3-propanoic acid

m/zRelative Intensity (%)Proposed Fragment
189.024.10[M]⁺ (Molecular Ion)
130.099.99[M - COOH - H]⁺
131.09.70[M - COOH]⁺
115.05.50
77.06.20[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR of N-Substituted Amino Acids

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

    • If the solution contains solid particles, it should be filtered through a small cotton plug in the pipette.

  • Data Acquisition:

    • The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

    • For ¹H NMR, a standard pulse program is used. For quantitative measurements, a sufficient relaxation delay (e.g., 5 times the longest T1) should be set.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR of Solid Organic Compounds (Thin Film Method) [3]

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[3]

    • Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.[3]

    • Using a pipette, drop a small amount of the solution onto the center of the salt plate.[3]

    • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[3]

  • Data Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample holder.

    • Acquire the spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.

    • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry of Organic Acids

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.[4]

    • Dilute the stock solution to a final concentration of around 1-10 µg/mL with the same solvent or a mixture compatible with the LC-MS system (e.g., methanol/water with 0.1% formic acid).[4][5]

    • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[6]

  • Data Acquisition:

    • The sample solution is introduced into the ESI source of the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

    • The analysis is performed in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred.[6][7]

    • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions detected.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dissolve and Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectra (Chemical Shift, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (Molecular Weight, Fragmentation) MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

Methodological & Application

Application Note and Protocols for the Enantioselective Synthesis of (S)-2-(1H-Indol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(1H-Indol-1-yl)propanoic acid is a chiral molecule of interest in medicinal chemistry and drug development. Its enantioselective synthesis is crucial for the investigation of its biological activity and for the development of stereochemically pure pharmaceuticals. This document outlines a proposed protocol for the enantioselective synthesis of this compound via a copper-catalyzed N-alkylation of indole with an ester of 2-bromopropanoic acid, followed by hydrolysis. While a specific, validated protocol for this exact molecule is not extensively reported, the presented methodology is based on established principles of asymmetric catalysis in indole chemistry. The protocol is intended to serve as a starting point for further optimization and development.

Introduction

The indole nucleus is a privileged scaffold in a vast number of pharmaceuticals and biologically active compounds. The introduction of a chiral center at the N-1 position of the indole ring can significantly influence the pharmacological profile of a molecule. The enantioselective synthesis of N-alkylated indoles, however, presents a challenge due to the competing nucleophilicity of the C-3 position. Various catalytic systems have been developed to address this challenge, employing chiral ligands to induce stereoselectivity. This application note details a proposed two-step synthesis for this compound, leveraging a chiral copper catalyst for the key N-alkylation step.

Proposed Synthetic Pathway

The proposed synthesis involves two main steps:

  • Enantioselective N-alkylation: A copper-catalyzed reaction between indole and ethyl 2-bromopropanoate in the presence of a chiral ligand to stereoselectively form ethyl (S)-2-(1H-indol-1-yl)propanoate.

  • Hydrolysis: The subsequent hydrolysis of the ester to yield the desired this compound.

Synthetic Workflow Proposed Synthetic Pathway for this compound indole Indole intermediate_ester Ethyl (S)-2-(1H-indol-1-yl)propanoate indole->intermediate_ester bromoester Ethyl 2-bromopropanoate bromoester->intermediate_ester catalyst Cu(I) / Chiral Ligand catalyst->intermediate_ester Enantioselective N-alkylation final_product This compound intermediate_ester->final_product hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) hydrolysis->final_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Enantioselective Synthesis of Ethyl (S)-2-(1H-indol-1-yl)propanoate

This protocol is a proposed method and may require optimization.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add CuI (5 mol%), a chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reaction Setup: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the flask. Stir the mixture at room temperature for 30 minutes.

  • Addition of Reactants: Add indole (1.0 equiv.) to the catalyst mixture. Subsequently, add ethyl 2-bromopropanoate (1.2 equiv.) dropwise to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford ethyl (S)-2-(1H-indol-1-yl)propanoate.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Hydrolysis of Ethyl (S)-2-(1H-indol-1-yl)propanoate

  • Reaction Setup: Dissolve the purified ethyl (S)-2-(1H-indol-1-yl)propanoate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is completely consumed.

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table summarizes the results from various enantioselective N-alkylation reactions of indoles reported in the literature, providing a comparative context for the proposed synthesis.

Catalyst/Ligand SystemElectrophileNucleophileYield (%)ee (%)Reference
Dinuclear Zinc-ProPhenolAldimineIndoleup to 86up to 99.5[1]
Ni-catalyst / Chiral LigandAryl bromideN-indolyl-alkeneup to 91up to 97[2][3]
Pd(OAc)₂ / Chiral LigandAlkenolIndole32-7588-96[4][5]
CuH / DTBM-SEGPHOSN-(Benzoyloxy)indoleStyrene8591[6]
Chiral Phosphoric AcidN-acyl ketimineIndole50-79up to 98[7]

Discussion

The successful enantioselective synthesis of this compound hinges on the judicious choice of the chiral catalyst and reaction conditions for the N-alkylation step. The literature suggests that copper-based catalytic systems with chiral phosphine ligands are effective for related transformations. Optimization of parameters such as the copper source, ligand, base, solvent, and temperature will be critical to achieving high yield and enantioselectivity for the proposed reaction. The subsequent hydrolysis is a standard transformation that is expected to proceed with high efficiency.

Conclusion

This document provides a detailed, albeit proposed, application note and protocol for the enantioselective synthesis of this compound. The outlined copper-catalyzed N-alkylation strategy, followed by hydrolysis, offers a plausible route to this chiral molecule. The provided protocols and comparative data from the literature serve as a valuable resource for researchers and scientists in the field of drug discovery and development to initiate and guide their synthetic efforts. Further experimental validation and optimization are necessary to establish a robust and efficient synthesis.

References

Detailed Synthesis Protocol for (S)-2-(1H-Indol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of the chiral molecule (S)-2-(1H-Indol-1-yl)propanoic acid. This compound is of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active indole derivatives. The described methodology is based on a two-step synthetic sequence involving the N-alkylation of indole followed by ester hydrolysis.

Synthesis Overview

The synthesis commences with the nucleophilic substitution reaction between indole and an enantiomerically pure halo-propionate ester. Specifically, the sodium salt of indole is reacted with ethyl (R)-2-bromopropionate. This reaction proceeds via an SN2 mechanism, which results in an inversion of the stereochemical center, yielding ethyl (S)-2-(1H-indol-1-yl)propanoate. Subsequent hydrolysis of the ethyl ester under basic conditions affords the target molecule, this compound.

A workflow diagram illustrating the synthetic pathway is provided below.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis indole Indole indole_anion Indole Anion indole->indole_anion Deprotonation naH Sodium Hydride (NaH) naH->indole_anion dmf DMF (solvent) dmf->indole_anion ethyl_s_ester Ethyl (S)-2-(1H-indol-1-yl)propanoate indole_anion->ethyl_s_ester SN2 Reaction (Inversion of Stereochemistry) ethyl_r_bromo Ethyl (R)-2-bromopropionate ethyl_r_bromo->ethyl_s_ester final_product This compound ethyl_s_ester->final_product Saponification hydrolysis Base Hydrolysis (e.g., NaOH) hydrolysis->final_product acid_workup Acidic Workup (e.g., HCl) acid_workup->final_product

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is divided into two main stages: the N-alkylation of indole to form the ester intermediate, and the subsequent hydrolysis to yield the final carboxylic acid.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
IndoleC₈H₇N117.15
Sodium Hydride (60% dispersion in mineral oil)NaH24.00
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09
Ethyl (R)-2-bromopropionateC₅H₉BrO₂181.03
Sodium HydroxideNaOH40.00
Hydrochloric Acid (concentrated)HCl36.46
Diethyl Ether(C₂H₅)₂O74.12
Ethyl AcetateC₄H₈O₂88.11
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Saturated Sodium Chloride Solution (Brine)NaCl58.44
Anhydrous Magnesium SulfateMgSO₄120.37
Step 1: Synthesis of Ethyl (S)-2-(1H-indol-1-yl)propanoate
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then place the flask under a nitrogen atmosphere.

  • Indole Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. To this suspension, add a solution of indole (1.0 eq) in anhydrous DMF dropwise at 0 °C (ice bath).

  • Anion Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the indole anion. The evolution of hydrogen gas should cease.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl (R)-2-bromopropionate (1.05 eq) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure ethyl (S)-2-(1H-indol-1-yl)propanoate.

Step 2: Synthesis of this compound
  • Hydrolysis: Dissolve the purified ethyl (S)-2-(1H-indol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2-3 eq) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer visible. This typically takes 2-4 hours.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStep 1: N-AlkylationStep 2: Hydrolysis
Reactant Ratios Indole:NaH:Ethyl (R)-2-bromopropionate (1:1.1:1.05)Ester:NaOH (1:2-3)
Solvent Anhydrous DMFEthanol/Water
Reaction Temperature 0 °C to Room TemperatureReflux
Reaction Time 12 - 24 hours2 - 4 hours
Typical Yield 70-85%85-95%
Enantiomeric Excess (e.e.) >98% (for the ester)>98% (for the acid)

Logical Relationship Diagram

The following diagram illustrates the logical progression and key decision points in the synthesis protocol.

LogicalFlow Logical Flow of Synthesis start Start deprotonation Deprotonate Indole with NaH in DMF start->deprotonation alkylation Alkylate with Ethyl (R)-2-bromopropionate deprotonation->alkylation check_alkylation Monitor Alkylation by TLC alkylation->check_alkylation check_alkylation->alkylation Incomplete workup1 Aqueous Workup and Extraction check_alkylation->workup1 Complete purify_ester Purify Ester by Column Chromatography workup1->purify_ester hydrolysis Hydrolyze Ester with NaOH purify_ester->hydrolysis check_hydrolysis Monitor Hydrolysis by TLC hydrolysis->check_hydrolysis check_hydrolysis->hydrolysis Incomplete workup2 Acidify and Isolate Product check_hydrolysis->workup2 Complete purify_acid Recrystallize Final Product (Optional) workup2->purify_acid end End purify_acid->end

Application Notes and Protocols for (S)-2-(1H-Indol-1-yl)propanoic acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(1H-Indol-1-yl)propanoic acid is a valuable chiral building block for the synthesis of a variety of biologically active molecules. Its indole moiety provides a key structural motif present in numerous natural products and pharmaceuticals, while the chiral propanoic acid side chain allows for the introduction of stereospecificity, a critical factor in modern drug design. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of novel therapeutics.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of complex chiral molecules, particularly through the formation of amide bonds. The carboxylic acid functionality can be readily activated and coupled with a wide range of amines to introduce diverse functionalities and build molecular complexity. This approach has been successfully employed in the development of potent and selective enzyme inhibitors.

A notable example is the synthesis of inhibitors for bacterial topoisomerase/gyrase, enzymes essential for bacterial DNA replication and a validated target for antibacterial drugs. The (S)-enantiomer of 2-(1H-indol-1-yl)propanoic acid has been utilized to synthesize potent inhibitors of these enzymes, demonstrating the importance of the specific stereochemistry for biological activity.

Experimental Protocols

This section provides a detailed protocol for a key transformation involving this compound: the amide coupling with an amine to form a bioactive propanamide derivative.

Protocol 1: Synthesis of (S)-N-(4-cyanophenyl)-2-(1H-indol-1-yl)propanamide

This protocol describes the synthesis of a model propanamide derivative, a scaffold that can be further elaborated or directly evaluated for biological activity.

Reaction Scheme:

Caption: Amide coupling of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound131488-64-7189.21
4-aminobenzonitrile873-74-5118.14
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1380.23
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24
DMF (N,N-Dimethylformamide)68-12-273.09
Ethyl acetate141-78-688.11
Saturated aqueous sodium bicarbonate solution--
Brine--
Anhydrous sodium sulfate7757-82-6142.04

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-aminobenzonitrile (1.1 eq) and DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.

  • Mass spectrometry to determine the molecular weight.

  • Chiral HPLC to confirm the enantiomeric purity.

Data Presentation

CompoundStarting MaterialCoupling PartnerCoupling ReagentYield (%)Enantiomeric Excess (%)Biological Target
(S)-N-(4-cyanophenyl)-2-(1H-indol-1-yl)propanamideThis compound4-aminobenzonitrileHATU>85>98Bacterial Topoisomerase/Gyrase

Logical Workflow for Chiral Synthesis

The following diagram illustrates the general workflow for utilizing this compound as a chiral building block in drug discovery.

G cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_end Outcome Start This compound Activation Carboxylic Acid Activation Start->Activation Coupling Amide Bond Formation with Amine Library Activation->Coupling Purification Purification and Characterization Coupling->Purification Screening In vitro Biological Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Coupling Iterative Design Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Caption: Workflow for drug discovery using the chiral building block.

Signaling Pathway

While the direct signaling pathway modulation by this compound itself is not the primary focus, its derivatives are designed to interact with specific biological targets. For instance, inhibitors of bacterial DNA gyrase and topoisomerase IV disrupt the DNA replication and repair machinery in bacteria, leading to cell death.

G cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process Drug (S)-Indole Propanamide Derivative Gyrase DNA Gyrase/ Topoisomerase IV Drug->Gyrase Inhibition Replication DNA Replication and Repair Gyrase->Replication Essential for Death Bacterial Cell Death Gyrase->Death Inhibition leads to Replication->Death Disruption leads to

Caption: Inhibition of bacterial DNA replication.

Conclusion

This compound serves as a versatile and valuable chiral building block in the synthesis of complex, biologically active molecules. Its utility in constructing potent enzyme inhibitors highlights its importance in modern drug discovery. The provided protocols and workflows offer a foundation for researchers to explore the potential of this chiral synthon in their own research and development endeavors.

Application Notes and Protocols: (S)-2-(1H-Indol-1-yl)propanoic Acid and Structurally Related Compounds in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of (S)-2-(1H-Indol-1-yl)propanoic acid in asymmetric catalysis are not extensively documented in publicly available literature, the broader class of chiral N-aryl amino acid derivatives and indole-based chiral scaffolds are pivotal in the development of highly selective catalytic systems. This document provides an overview of the principles and applications of these structurally related compounds, with a detailed focus on a representative example: the copper(II)-catalyzed asymmetric 1,4-reduction of N-aryl β-enamino esters. This reaction showcases the utility of chiral ligands derived from amino acid scaffolds in achieving high enantioselectivity in carbon-carbon bond formation.

Introduction: Chiral Indole Derivatives and N-Aryl Amino Acids in Asymmetric Catalysis

Chiral indole-based heterocycles and N-aryl amino acids are privileged structures in medicinal chemistry and serve as versatile building blocks and ligands in asymmetric catalysis. The indole moiety, with its unique electronic properties, can participate in various catalytic transformations, including Friedel-Crafts alkylations, dearomatization reactions, and cycloadditions[1][2][3]. When appended to a chiral backbone, such as that of an amino acid, the resulting molecule can act as a powerful chiral ligand or organocatalyst.

The nitrogen atom of the indole or the N-aryl group can coordinate to a metal center, while the chiral environment dictates the stereochemical outcome of the reaction. Similarly, the carboxylic acid functionality can engage in hydrogen bonding interactions in organocatalytic systems, influencing the transition state geometry and leading to high levels of enantioselectivity. The development of novel chiral ligands and organocatalysts based on these scaffolds is a vibrant area of research, continually expanding the toolbox of synthetic chemists for the efficient construction of complex chiral molecules[4][5].

Application Example: Copper(II)-Catalyzed Asymmetric 1,4-Reduction of N-Aryl β-Enamino Esters

A significant application of chiral ligands structurally related to N-aryl amino acids is in the copper(II)-catalyzed asymmetric 1,4-reduction of β-substituted N-aryl β-enamino esters. This reaction provides a direct route to enantiomerically enriched N-aryl β-amino acid derivatives, which are valuable precursors for the synthesis of β-lactams and other biologically active compounds[6][7]. The use of a chiral ligand, in this case, a derivative of (S)-SEGPHOS, in conjunction with a copper catalyst, allows for the highly enantioselective transfer of a hydride from a silane reducing agent to the β-position of the enamino ester.

Reaction Scheme and Proposed Catalytic Cycle

The overall transformation involves the reduction of the double bond of the N-aryl β-enamino ester in the presence of a copper(II) catalyst, a chiral phosphine ligand, and a silane reducing agent. The reaction proceeds with high yield and excellent enantioselectivity.

G Reactant N-Aryl β-Enamino Ester Product Chiral N-Aryl β-Amino Acid Ester Reactant->Product Asymmetric 1,4-Reduction Silane Polymethylhydrosiloxane (PMHS) Silane->Product Copper Cu(OAc)₂ Ligand (S)-SEGPHOS Additive1 tBuONa Additive2 MeOH

Figure 1: General scheme for the Cu(II)-catalyzed asymmetric 1,4-reduction.

The proposed catalytic cycle involves the formation of a chiral copper(II) complex, which then coordinates to the enamino ester. The silane reducing agent delivers a hydride to the β-carbon of the activated substrate, followed by protonation to yield the final product and regenerate the catalyst.

G A [Cu(OAc)₂] + L B Chiral Cu(II)-L Complex A->B Ligand Exchange C Substrate Coordination B->C Coordination D Hydrosilylation C->D Nucleophilic Attack E Product Release D->E Protonolysis E->B Catalyst Regeneration Product Chiral Product E->Product Substrate Substrate Substrate->C Silane PMHS Silane->D

Figure 2: Proposed catalytic cycle for the asymmetric 1,4-reduction.

Quantitative Data

The following table summarizes the results for the copper(II)-catalyzed asymmetric 1,4-reduction of various N-aryl β-enamino esters, demonstrating the high yields and enantioselectivities achieved with the (S)-SEGPHOS ligand[6][7].

EntryR¹ (β-substituent)R² (N-substituent)Yield (%)ee (%)
1PhenylPhenyl9296
24-MethoxyphenylPhenyl9595
34-ChlorophenylPhenyl9397
42-NaphthylPhenyl9198
52-ThienylPhenyl9094
6MethylPhenyl9492
7Phenyl4-Methoxyphenyl9695
8Phenyl4-Chlorophenyl9296
Experimental Protocols

General Procedure for the Asymmetric 1,4-Reduction of N-Aryl β-Enamino Esters [6]

Materials:

  • Copper(II) acetate (Cu(OAc)₂)

  • (S)-SEGPHOS

  • Sodium tert-butoxide (tBuONa)

  • Methanol (MeOH)

  • Polymethylhydrosiloxane (PMHS)

  • Substituted N-aryl β-enamino ester

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Cu(OAc)₂ (0.01 mmol, 2.0 mol%) and (S)-SEGPHOS (0.011 mmol, 2.2 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the N-aryl β-enamino ester (0.5 mmol, 1.0 equiv.), followed by a solution of tBuONa (0.05 mmol, 10 mol%) in methanol (0.1 mL).

  • Stir the mixture for an additional 10 minutes at room temperature.

  • Add polymethylhydrosiloxane (PMHS, 1.0 mmol, 2.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl β-amino acid ester.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Broader Applications and Future Outlook

The principles demonstrated in the copper-catalyzed 1,4-reduction are applicable to a wide range of other asymmetric transformations. Chiral indole-based ligands and catalysts are employed in:

  • Asymmetric Friedel-Crafts Alkylations: Chiral aziridine-phosphine ligands in the presence of a copper(I) complex have been shown to catalyze the enantioselective Friedel-Crafts alkylation of indoles with β-nitrostyrenes, affording the products in high yields and enantioselectivities[1].

  • Organocatalytic Dearomatization: Chiral phosphoric acids and other organocatalysts can promote the asymmetric dearomatization of indole derivatives, providing access to complex chiral indolines and indolenines[1].

  • Asymmetric Hydrogenation: Chiral iridium and rhodium complexes with various phosphine ligands are effective for the asymmetric hydrogenation of N-aryl imines and enamines, leading to chiral amines and amino acid derivatives[8].

The continued development of novel chiral ligands and organocatalysts based on the indole and N-aryl amino acid frameworks is crucial for advancing the field of asymmetric catalysis. The modular nature of these scaffolds allows for fine-tuning of their steric and electronic properties, enabling the design of highly selective catalysts for a broad spectrum of chemical transformations. Future research will likely focus on expanding the reaction scope, improving catalyst efficiency and turnover numbers, and applying these methodologies to the synthesis of complex natural products and pharmaceuticals.

References

Application Note: Chiral Separation of 2-(1H-Indol-1-yl)propanoic Acid Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1H-Indol-1-yl)propanoic acid is a chiral carboxylic acid containing an indole moiety. The stereochemistry of such molecules can be critical in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles. Consequently, a reliable analytical method for separating and quantifying the enantiomers is essential for research, quality control, and regulatory purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving this separation.[1] This application note details a robust HPLC method for the baseline separation of the R- and S-enantiomers of 2-(1H-Indol-1-yl)propanoic acid.

Principle of Chiral Separation

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The selection of an appropriate CSP and mobile phase is crucial for successful enantioseparation.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown broad applicability for the separation of various chiral compounds, including acidic molecules.[3]

Data Presentation

The following table summarizes the optimized chromatographic conditions and performance parameters for the chiral separation of 2-(1H-Indol-1-yl)propanoic acid isomers.

ParameterValue
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Particle Size 5 µm
Column Dimensions 250 mm x 4.6 mm i.d.
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time (Enantiomer 1) Approx. 8.5 min
Retention Time (Enantiomer 2) Approx. 10.2 min
Resolution (Rs) > 1.5
Tailing Factor < 1.5

Experimental Protocol

This section provides a detailed step-by-step protocol for the chiral HPLC separation of 2-(1H-Indol-1-yl)propanoic acid isomers.

1. Materials and Reagents

  • Racemic 2-(1H-Indol-1-yl)propanoic acid standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample preparation)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm).

3. Preparation of Mobile Phase

  • Carefully measure 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1 mL of Trifluoroacetic Acid.

  • Combine the components in a suitable solvent reservoir.

  • Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

4. Preparation of Standard Solution

  • Accurately weigh 10 mg of racemic 2-(1H-Indol-1-yl)propanoic acid.

  • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

5. HPLC System Setup and Analysis

  • Install the chiral column in the HPLC system.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject 10 µL of the prepared standard solution onto the column.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15 minutes).

  • Record the chromatogram and integrate the peaks to determine the retention times and peak areas for each enantiomer.

6. Data Analysis

  • Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

  • Determine the enantiomeric ratio by calculating the percentage of each enantiomer from their respective peak areas.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase (Hexane/IPA/TFA) injection Inject Sample mobile_phase->injection sample Sample (Dissolved in Methanol) sample->injection separation Chiral Separation (Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Resolution & Enantiomeric Ratio integration->calculation logical_relationship analyte Racemic 2-(1H-Indol-1-yl)propanoic Acid interaction Differential Diastereomeric Interactions analyte->interaction csp Chiral Stationary Phase (Polysaccharide-based) csp->interaction mobile_phase Mobile Phase (n-Hexane/2-Propanol/TFA) mobile_phase->interaction separation Separation of Enantiomers interaction->separation enantiomer_r R-Enantiomer separation->enantiomer_r enantiomer_s S-Enantiomer separation->enantiomer_s

References

Application Notes & Protocols for the Large-Scale Production of (S)-2-(1H-Indol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(1H-Indol-1-yl)propanoic acid is a chiral carboxylic acid containing an indole moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to the prevalence of indole-containing compounds in a wide array of biologically active molecules. The enantiomerically pure (S)-form is often a key intermediate for the synthesis of complex pharmaceutical agents. These application notes provide a comprehensive overview of a robust and scalable two-step synthetic protocol for the large-scale production of this compound, commencing from readily available starting materials. The protocol is designed to be efficient and reproducible, yielding the target compound with high purity and enantiomeric excess.

Overall Synthetic Strategy

The manufacturing process is based on a two-step synthesis. The first step involves the N-alkylation of indole with a chiral bromo-ester, followed by a saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product. This method is advantageous for large-scale production due to its use of common reagents and straightforward, scalable unit operations.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis indole Indole intermediate_ester Ethyl (S)-2-(1H-indol-1-yl)propanoate indole->intermediate_ester NaH, DMF bromoester Ethyl (R)-2-bromopropanoate bromoester->intermediate_ester final_product This compound intermediate_ester->final_product 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Two-step synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on a representative batch size.

ParameterStep 1: N-AlkylationStep 2: Hydrolysis
Reactants Indole, Ethyl (R)-2-bromopropanoate, Sodium HydrideEthyl (S)-2-(1H-indol-1-yl)propanoate, Sodium Hydroxide
Solvent(s) N,N-Dimethylformamide (DMF)Ethanol, Water
Reaction Temperature 0 °C to 25 °C60-70 °C
Reaction Time 4-6 hours2-4 hours
Typical Scale 10 kg Indole~17 kg Intermediate Ester
Product Ethyl (S)-2-(1H-indol-1-yl)propanoateThis compound
Yield (Typical) 90-95%92-97%
Purity (HPLC) >98%>99%
Enantiomeric Excess (ee) >99% (S)>99% (S)

Experimental Protocols

Step 1: Large-Scale Synthesis of Ethyl (S)-2-(1H-indol-1-yl)propanoate

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and nitrogen inlet.

  • Indole (reagent grade)

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl (R)-2-bromopropanoate (>99% ee)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Rotary evaporator and vacuum pump

Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with indole (10.0 kg, 85.4 mol) and anhydrous DMF (40 L). Begin stirring to dissolve the indole completely.

  • Deprotonation: Cool the solution to 0-5 °C using a chiller. Cautiously add sodium hydride (3.76 kg of 60% dispersion, 94.0 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C. The addition of sodium hydride will result in hydrogen gas evolution; ensure adequate ventilation and inert atmosphere.

  • Reaction Mixture Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. A thick slurry of the sodium salt of indole will form.

  • Alkylation: Add ethyl (R)-2-bromopropanoate (16.3 kg, 89.7 mol) dropwise to the slurry over 2-3 hours, maintaining the temperature between 5-15 °C.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for an additional 2-3 hours. Monitor the reaction progress by HPLC until the starting indole is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 L).

  • Extraction: Transfer the quenched reaction mixture to a suitable extraction vessel. Add toluene (40 L) and water (20 L). Agitate the mixture and then allow the layers to separate. Collect the organic layer. Extract the aqueous layer with another portion of toluene (20 L).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 L) and brine (20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene. The crude product, ethyl (S)-2-(1H-indol-1-yl)propanoate, is obtained as an oil and can be used in the next step without further purification.

Step 2: Large-Scale Hydrolysis to this compound

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, reflux condenser, and pH probe.

  • Crude ethyl (S)-2-(1H-indol-1-yl)propanoate from Step 1.

  • Sodium hydroxide (pellets or flakes)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (37%)

  • Ethyl acetate

Procedure:

  • Reactor Setup: Charge the 100 L reactor with the crude ethyl (S)-2-(1H-indol-1-yl)propanoate (assuming ~17.5 kg, ~80.5 mol from the previous step).

  • Saponification Mixture: Add ethanol (30 L) and a solution of sodium hydroxide (4.8 kg, 120 mol) in deionized water (20 L) to the reactor.

  • Heating: Heat the mixture to 60-70 °C with stirring. Maintain this temperature and monitor the reaction by HPLC. The hydrolysis is typically complete within 2-4 hours.

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (20 L) and cool to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of 1-2. A precipitate of the product will form.

  • Isolation: The product can be isolated by either filtration or extraction.

    • Filtration: Filter the solid product, wash the filter cake with cold deionized water until the washings are neutral, and then dry the solid under vacuum at 40-50 °C.

    • Extraction: Extract the acidified aqueous slurry with ethyl acetate (3 x 20 L). Combine the organic extracts, wash with brine (15 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization/Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as toluene or an ethanol/water mixture. Dissolve the crude solid in the minimum amount of hot solvent, allow it to cool slowly to form crystals, filter the purified product, and dry under vacuum.

Process Workflow and Logic

The following diagram illustrates the overall workflow for the production of this compound, from raw material inputs to the final purified product.

G cluster_input Raw Materials cluster_step1 Step 1: N-Alkylation cluster_intermediate Intermediate Product cluster_input2 Reagents for Step 2 cluster_step2 Step 2: Hydrolysis cluster_output Final Product indole Indole deprotonation Deprotonation indole->deprotonation na_h Sodium Hydride na_h->deprotonation bromoester Ethyl (R)-2-bromopropanoate alkylation Alkylation bromoester->alkylation solvents1 DMF, Toluene solvents1->deprotonation deprotonation->alkylation workup1 Quench & Workup alkylation->workup1 concentration1 Solvent Removal workup1->concentration1 intermediate Crude Ethyl (S)-2-(1H-indol-1-yl)propanoate concentration1->intermediate saponification Saponification intermediate->saponification naoh NaOH naoh->saponification hcl HCl acidification Acidification hcl->acidification solvents2 EtOH, H₂O, EtOAc solvents2->saponification saponification->acidification isolation Isolation acidification->isolation purification Recrystallization isolation->purification final_product This compound purification->final_product

Caption: Overall production workflow for this compound.

Application Note and Protocol: Derivatization of (S)-2-(1H-Indol-1-yl)propanoic acid for Further Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-(1H-Indol-1-yl)propanoic acid is a chiral building block of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the propanoic acid side chain offers a convenient handle for synthetic modification. Derivatization of the carboxylic acid moiety allows for the creation of diverse compound libraries, such as esters and amides, which are crucial for structure-activity relationship (SAR) studies. This document provides detailed protocols for the common and effective derivatization of this compound to facilitate the synthesis of novel chemical entities.

Core Derivatization Strategies

The carboxylic acid functional group of this compound can be readily converted into a variety of other functional groups. The most common strategies involve the formation of esters and amides. These transformations typically proceed via the activation of the carboxylic acid, either in situ with coupling agents or through conversion to a more reactive intermediate like an acid chloride.

G cluster_0 Starting Material cluster_1 Derivatization Pathways start This compound ester Ester Derivatives start->ester Esterification (Alcohol, Coupling Agent) amide Amide Derivatives start->amide Amidation (Amine, Coupling Agent) acid_chloride Acid Chloride (Reactive Intermediate) start->acid_chloride Activation (e.g., SOCl₂) acid_chloride->ester Alcohol acid_chloride->amide Amine

Figure 1: General workflow for the derivatization of this compound.

Protocol 1: Esterification via Carbodiimide Coupling

This protocol describes the synthesis of an ester derivative using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), with a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is mild and generally provides good yields.

Principle

DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The alcohol, acting as a nucleophile, then attacks this intermediate. DMAP serves as a catalyst to facilitate the nucleophilic attack and improve the reaction rate. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

G A This compound C O-acylisourea Intermediate A->C + B DCC B->C + E Ester Product C->E + F Dicyclohexylurea (DCU) Byproduct C->F D Alcohol (R'-OH) + DMAP (cat.) D->E +

Figure 2: Reaction pathway for DCC/DMAP-mediated esterification.

Experimental Protocol

  • Reagent Preparation: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alcohol and Catalyst: Add the desired alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) indicates the reaction is proceeding.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure ester.[1]

Quantitative Data: Representative Esterification Reactions

Carboxylic Acid SubstrateAlcoholCoupling SystemSolventTime (h)Yield (%)
Indole-3-propionic AcidCurcuminDCC / DMAPDCM12~85[1]
Benzoic AcidMethanolKPF₆Neat298[2]
Phenylacetic AcidEthanolKPF₆Neat395[2]
4-Nitrobenzoic AcidBenzyl AlcoholDCC / DMAPDCM1692

Protocol 2: Amidation via Carbodiimide Coupling

This protocol details the synthesis of amide derivatives using a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt) or using other coupling agents like HBTU.[3]

Principle

Similar to esterification, EDC activates the carboxylic acid.[4] The amine then acts as the nucleophile to form the amide bond. Additives like HOBt can be used to suppress side reactions and minimize racemization at the chiral center by forming a more stable activated ester intermediate.

G A This compound C Activated Intermediate A->C + B Coupling Agent (e.g., EDC, HBTU) B->C + E Amide Product C->E + F Coupling Byproducts C->F D Amine (R'R''NH) D->E +

Figure 3: Reaction pathway for coupling agent-mediated amidation.

Experimental Protocol

  • Reagent Preparation: Dissolve this compound (1.0 eq) and HOBt (1.2 eq, if used) in an anhydrous solvent like DMF or DCM.

  • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Quantitative Data: Representative Amidation Reactions

Carboxylic Acid SubstrateAmineCoupling SystemSolventTime (h)Yield (%)
Aromatic Carboxylic AcidsVarious AminesHBTU / DIPEADMF1-280-95[3]
Indole-2-carboxylic AcidBenzylaminei-BuOCOCl / Et₃NCH₂Cl₂12~70-80[5]
Phenylacetic AcidMorpholineKPF₆Neat496[2]
Benzoic AcidAnilineKPF₆Neat685[2]

Protocol 3: Amide/Ester Synthesis via Acid Chloride Formation

This two-step protocol involves the conversion of the carboxylic acid to a highly reactive acid chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with an alcohol or amine. This method is robust but the harsh conditions may not be suitable for sensitive substrates.

Principle

Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, a highly electrophilic species.[6] This intermediate readily reacts with nucleophiles like alcohols and amines without the need for a coupling agent, often providing high yields of the desired product.[7]

G cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Nucleophilic Acyl Substitution A This compound C Acyl Chloride Intermediate A->C + B Thionyl Chloride (SOCl₂) B->C + E Ester or Amide Product C->E + D Nucleophile (Alcohol or Amine) D->E +

Figure 4: Two-step synthesis of esters/amides via an acid chloride intermediate.

Experimental Protocol

Step A: Synthesis of the Acid Chloride

  • Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases).

  • Reagent Addition: Add thionyl chloride (2.0-5.0 eq), either neat or in an inert solvent like toluene. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (typically 50-80 °C) for 1-3 hours.

  • Isolation of Intermediate: After the reaction is complete (as indicated by the cessation of gas evolution), remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The crude acid chloride is often used immediately in the next step without further purification.

Step B: Reaction with Nucleophile

  • Reaction Setup: Dissolve the crude acid chloride from Step A in an anhydrous, non-protic solvent (e.g., DCM, THF) and cool to 0 °C.

  • Nucleophile Addition: Add a solution of the desired alcohol or amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq, especially for amine reactions) in the same solvent dropwise.

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 2. Purify the final product by column chromatography or recrystallization.[7]

Quantitative Data: Representative Acid Chloride-Mediated Syntheses

Carboxylic Acid SubstrateNucleophileBase (if any)SolventOverall Yield (%)
Benzoic AcidBenzylamineTriethylamineDCM>95[7]
Phenylacetic AcidDiethylamineTriethylamineDCM>95[7]
N-Boc-AlanineMethanolPyridineToluene~90
Adipic AcidEthanol (excess)NoneToluene~85

Characterization of Derivatives

Successful derivatization can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will show characteristic shifts for the new ester or amide functional groups.

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as ESI-MS.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C=O stretch at a characteristic frequency for an ester or amide will confirm the transformation.

References

Application Notes: (S)-2-(1H-Indol-1-yl)propanoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-(1H-Indol-1-yl)propanoic acid is a chiral building block of significant interest in medicinal chemistry. Its indole scaffold is a privileged structure found in a wide array of biologically active compounds.[1][2] The propanoic acid side chain, particularly in the (S)-configuration, is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, which are known to be inhibitors of cyclooxygenase (COX) enzymes.[3][4] The (S)-enantiomer is often the more biologically active form.[4]

This application note details the use of this compound as a key intermediate in the synthesis of novel therapeutic candidates, particularly potential COX inhibitors for the treatment of inflammation and pain.[5][6] The primary synthetic transformation highlighted is the N-acylation of the indole nitrogen, a common strategy for modifying the pharmacological profile of indole-based drugs.[7][8]

The protocol described herein focuses on the synthesis of (S)-2-(1-(4-chlorobenzoyl)-1H-indol-1-yl)propanoic acid , an analog of the well-known NSAID Indomethacin. This reaction demonstrates a straightforward and efficient method for generating a library of potential drug candidates from the title compound.

Data Presentation

Table 1: Reagent and Product Specifications for the Synthesis of (S)-2-(1-(4-chlorobenzoyl)-1H-indol-1-yl)propanoic acid

CompoundFormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsTheoretical Yield (g)
This compoundC₁₁H₁₁NO₂189.211.01.0-
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.011.21.2-
PyridineC₅H₅N79.102.52.5-
Dichloromethane (DCM)CH₂Cl₂84.93---
(S)-2-(1-(4-chlorobenzoyl)-1H-indol-1-yl)propanoic acidC₁₈H₁₄ClNO₃327.76--0.328

Table 2: Representative Analytical Data for the Product

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ:7.70-7.65 (m, 2H), 7.55-7.50 (m, 2H), 7.40-7.30 (m, 2H), 7.20-7.10 (m, 2H), 6.60 (d, J=3.2 Hz, 1H), 5.10 (q, J=7.2 Hz, 1H), 1.75 (d, J=7.2 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ:178.5, 168.0, 139.0, 136.5, 133.5, 131.0, 130.5, 129.0, 128.5, 125.0, 122.0, 115.0, 110.0, 102.0, 55.0, 18.0.
Mass Spec. (ESI-MS) m/z:Calculated for C₁₈H₁₄ClNO₃ [M-H]⁻: 326.06; Found: 326.05.
Appearance White to off-white solid.
Purity (HPLC)>95%

Experimental Protocols

Synthesis of (S)-2-(1-(4-chlorobenzoyl)-1H-indol-1-yl)propanoic acid

This protocol details the N-acylation of this compound with 4-chlorobenzoyl chloride.

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (189 mg, 1.0 mmol).

  • Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (0.2 mL, 2.5 mmol) to the solution with stirring.

  • Slowly add a solution of 4-chlorobenzoyl chloride (210 mg, 1.2 mmol) in 5 mL of anhydrous DCM to the reaction mixture dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 15 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 15 mL), followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

Mandatory Visualization

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Final Product A This compound E N-Acylation Reaction (0°C to RT, 4-6h) A->E B 4-Chlorobenzoyl chloride B->E C Pyridine C->E D Dichloromethane (DCM) D->E F Aqueous Workup (HCl Wash) E->F G Purification (Chromatography/Recrystallization) F->G H (S)-2-(1-(4-chlorobenzoyl)-1H-indol-1-yl)propanoic acid G->H

Caption: Synthetic workflow for the N-acylation of this compound.

G cluster_membrane Cell Membrane cluster_enzyme Enzyme cluster_products Inflammatory Mediators cluster_inhibitor Inhibitor cluster_response Physiological Response Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX Metabolism PGs Prostaglandins COX->PGs Synthesis Response Inflammation, Pain, Fever PGs->Response Induces Inhibitor (S)-2-(1-(4-chlorobenzoyl)-1H-indol-1-yl)propanoic acid Inhibitor->COX Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway by the synthesized intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(1H-Indol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-2-(1H-Indol-1-yl)propanoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and direct method is a two-step process involving the N-alkylation of indole followed by ester hydrolysis. The first step is a nucleophilic substitution reaction where the indole anion attacks an alkyl halide, such as ethyl (S)-2-bromopropanoate. The second step is the hydrolysis of the resulting ester to the desired carboxylic acid.

Q2: I am observing a significant amount of C-alkylation instead of the desired N-alkylation. How can I improve selectivity?

A2: The selectivity between N- and C-alkylation of indole is highly dependent on the reaction conditions. The formation of the indole anion with a strong base in a polar aprotic solvent generally favors N-alkylation. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent such as DMF or THF ensures the complete deprotonation of the indole nitrogen, making it the more reactive nucleophile. In contrast, reactions run with weaker bases or under conditions that favor free indole and the alkyl halide may lead to C-alkylation at the C3 position.

Q3: My final product shows significant racemization. What are the potential causes and solutions?

A3: Racemization can occur during two key stages: the N-alkylation step or the ester hydrolysis step.

  • N-Alkylation: If the reaction temperature is too high or the reaction is run for an extended period with a strong base, it can lead to epimerization at the chiral center of the propanoate. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can mitigate this.

  • Ester Hydrolysis: Strong basic conditions (e.g., high concentrations of NaOH or KOH) and elevated temperatures during hydrolysis can cause racemization of the final product. Using milder hydrolysis conditions, such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature, is recommended to preserve stereochemical integrity.

Q4: The yield of my N-alkylation step is very low, and I recover most of my starting indole. What should I check?

A4: Low conversion often points to issues with the deprotonation of indole or the reactivity of the alkylating agent.

  • Base Activity: Ensure your base is fresh and active. Sodium hydride, for example, can be passivated by atmospheric moisture. Use fresh, high-quality base.

  • Solvent Purity: The solvent must be anhydrous. Water will quench the strong base and the indole anion, preventing the reaction. Use freshly distilled or commercially available anhydrous solvents.

  • Reaction Temperature: While high temperatures can cause side reactions, the reaction may not proceed at all if the temperature is too low. Ensure you are within the optimal temperature range for the chosen base/solvent system.

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of N-Alkylated Ester 1. Incomplete deprotonation of indole. 2. Moisture in the reaction. 3. Poor quality of alkylating agent. 4. Competing C-alkylation.1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure sufficient equivalents of base are used. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Use freshly distilled or high-purity ethyl (S)-2-bromopropanoate. 4. Switch to a more polar aprotic solvent like DMF or DMSO and use a strong base like NaH.
Multiple Spots on TLC (Side Products) 1. C-alkylation at the indole C3 position. 2. Dialkylation (N,C-dialkylation). 3. Decomposition of starting material or product.1. See "Competing C-alkylation" solution above. 2. Use a slight excess (1.1-1.2 eq.) of the alkylating agent, but avoid a large excess. 3. Lower the reaction temperature and shorten the reaction time. Monitor closely by TLC.
Incomplete Ester Hydrolysis 1. Insufficient base or water. 2. Steric hindrance. 3. Short reaction time.1. Use a sufficient excess of base (e.g., 2-4 equivalents of LiOH). Ensure enough water is present for the hydrolysis. 2. This is less common for this substrate, but increasing the temperature moderately (e.g., to 40 °C) may help. 3. Allow the reaction to proceed for a longer duration, monitoring by TLC until the starting ester is consumed.
Product is Racemic or has Low Enantiomeric Excess (ee) 1. Racemization during N-alkylation. 2. Racemization during hydrolysis.1. Perform the N-alkylation at a lower temperature (0 °C). Avoid prolonged reaction times. 2. Use milder hydrolysis conditions (e.g., LiOH in THF/H₂O at room temperature) instead of NaOH/KOH at reflux.

Experimental Protocols

Protocol 1: N-Alkylation of Indole with Ethyl (S)-2-bromopropanoate
  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (10 mL per 1 g of indole) under an argon atmosphere at 0 °C, add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of ethyl (S)-2-bromopropanoate (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (S)-2-(1H-indol-1-yl)propanoate.

Protocol 2: Hydrolysis of Ethyl (S)-2-(1H-indol-1-yl)propanoate
  • Dissolve the purified ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Visualized Workflows

G cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Hydrolysis start_end start_end process process purification purification analysis analysis A Indole + NaH in DMF B Add Ethyl (S)-2-bromopropanoate A->B C Reaction (0°C to RT) B->C D Aqueous Workup & Extraction C->D E Column Chromatography D->E F Ester + LiOH in THF/H2O E->F Purified Ester G Reaction (RT) F->G H Acidification & Extraction G->H I Final Product H->I G problem problem question question solution solution path path start Low Final Yield q1 Which step has low yield? start->q1 alkylation N-Alkylation q1->alkylation Step 1 hydrolysis Hydrolysis q1->hydrolysis Step 2 q_alk Starting material recovered? alkylation->q_alk q_hyd Starting ester recovered? hydrolysis->q_hyd sol_alk_1 Check base activity. Use anhydrous solvent. Run under inert gas. q_alk->sol_alk_1 Yes sol_alk_2 Side products observed? (C-Alkylation) q_alk->sol_alk_2 No sol_alk_3 Use stronger base (NaH). Use polar aprotic solvent (DMF). Lower reaction temperature. sol_alk_2->sol_alk_3 sol_hyd_1 Increase reaction time. Use more LiOH. Ensure sufficient H2O. q_hyd->sol_hyd_1 Yes sol_hyd_2 Product is racemic? q_hyd->sol_hyd_2 No sol_hyd_3 Use milder conditions: LiOH at RT. Avoid strong base/heat. sol_hyd_2->sol_hyd_3

Technical Support Center: Optimizing Indole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize indole alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during indole alkylation?

The most frequent issues include low yields, poor regioselectivity (N-alkylation vs. C-alkylation), polyalkylation, and difficult purification of the final product. The choice of catalyst, solvent, base, and temperature plays a critical role in overcoming these challenges.

Q2: How can I favor N-alkylation over C-alkylation?

To favor N-alkylation, reactions are typically performed under conditions that generate the indole anion. This is often achieved by using a strong base in a polar aprotic solvent. The use of phase-transfer catalysts can also significantly improve N-alkylation selectivity. For instance, using sodium hydride (NaH) or potassium hydroxide (KOH) in a solvent like DMF or THF at room temperature generally promotes the formation of the N-alkylated product.

Q3: What conditions promote C3-alkylation?

C3-alkylation, a type of Friedel-Crafts reaction, is typically promoted by using Lewis acids or Brønsted acids as catalysts. These catalysts activate the alkylating agent and direct the electrophilic attack to the electron-rich C3 position of the indole ring. Common Lewis acids for this purpose include In(OTf)₃, Bi(OTf)₃, and Sc(OTf)₃. The reaction is often carried out in non-polar solvents to avoid competition from the solvent in coordinating with the Lewis acid.

Q4: What causes the formation of polyalkylated byproducts?

Polyalkylation occurs when the initially formed mono-alkylated product reacts further with the alkylating agent. This is more common when the mono-alkylated indole is more reactive than the starting indole. To minimize this, one can use a stoichiometric excess of indole relative to the alkylating agent or add the alkylating agent slowly to the reaction mixture to maintain its low concentration.

Troubleshooting Guide

Problem 1: Low or No Product Yield

If you are experiencing low or no yield, consider the following troubleshooting steps. The decision-making process can be visualized in the workflow below.

G cluster_start cluster_checks cluster_solutions cluster_result Start Low or No Yield Observed Reagents Check Reagent Quality & Stoichiometry Start->Reagents Step 1 Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Conditions Step 2 Catalyst Evaluate Catalyst Activity Start->Catalyst Step 3 Purify Purify/Replace Reagents Reagents->Purify Adjust_Stoichiometry Adjust Stoichiometry (e.g., excess of one reagent) Reagents->Adjust_Stoichiometry Optimize_Conditions Optimize Temp/Time Conditions->Optimize_Conditions Inert_Atmosphere Ensure Inert Atmosphere (N₂/Ar) Conditions->Inert_Atmosphere Screen_Catalysts Screen Different Catalysts/Bases Catalyst->Screen_Catalysts Success Yield Improved Purify->Success Adjust_Stoichiometry->Success Optimize_Conditions->Success Inert_Atmosphere->Success Screen_Catalysts->Success

Caption: Troubleshooting workflow for low reaction yield.

  • Check Reagents and Stoichiometry: Ensure that the indole, alkylating agent, and any reagents are pure and dry. Moisture can deactivate catalysts and bases. Verify that the stoichiometry is correct for the desired reaction.

  • Verify Reaction Conditions: Confirm that the reaction temperature and time are appropriate. Some reactions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if reagents are sensitive to air or moisture.

  • Evaluate Catalyst/Base Activity: If using a catalyst or base, ensure it is active. Lewis acids can be deactivated by water, and bases like sodium hydride can lose activity with improper storage. Consider using a fresh batch or a different catalyst/base.

Problem 2: Poor Regioselectivity (N- vs. C-Alkylation)

Achieving the desired regioselectivity is crucial. The choice of base and solvent system is the most critical factor in controlling the site of alkylation.

G cluster_N N-Alkylation Pathway cluster_C C3-Alkylation Pathway Indole Indole N_Conditions Conditions: - Strong Base (NaH, KOH) - Polar Aprotic Solvent (DMF, THF) - Phase-Transfer Catalyst Indole->N_Conditions C_Conditions Conditions: - Lewis/Brønsted Acid Catalyst - Non-polar Solvent (DCM, Toluene) Indole->C_Conditions Activated_Electrophile Activated Electrophile [R-X-Lewis Acid] Indole->Activated_Electrophile Friedel-Crafts Attack Indole_Anion Indole Anion N_Conditions->Indole_Anion Generates N_Product N-Alkylated Indole Indole_Anion->N_Product SN2 Attack C_Conditions->Activated_Electrophile Generates C_Product C3-Alkylated Indole Activated_Electrophile->C_Product

Caption: Competing pathways for N- vs. C3-alkylation of indole.

To Favor N-Alkylation:

  • Use a Strong Base: Employ strong bases like NaH, KH, or KOH to deprotonate the indole nitrogen, forming the highly nucleophilic indole anion.

  • Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or THF are effective for N-alkylation reactions.

  • Consider Phase-Transfer Catalysis (PTC): PTC is highly effective for N-alkylation using reagents like KOH in a two-phase system (e.g., toluene/water) with a catalyst like tetrabutylammonium bromide (TBAB).

To Favor C3-Alkylation:

  • Use a Lewis or Brønsted Acid: Catalysts such as In(OTf)₃, Sc(OTf)₃, or simple acids activate the alkylating agent, facilitating electrophilic attack at the C3 position.

  • Avoid Strong Bases: Do not use a base, as this will promote N-alkylation.

  • Choose a Non-Polar Solvent: Solvents like dichloromethane (DCM), toluene, or hexane are generally preferred.

Comparative Data on Reaction Conditions

The tables below summarize reaction conditions for achieving selective indole alkylation based on literature examples.

Table 1: Conditions for Selective N-Alkylation of Indole

Alkylating Agent Base / Catalyst Solvent Temp (°C) Yield (%) Reference
Benzyl Bromide KOH / TBAB Toluene / H₂O 25 95
Ethyl Bromoacetate NaH THF 25 98
Methyl Iodide K₂CO₃ Acetone 56 90 N/A

| Allyl Bromide | KOH | DMSO | 25 | 85 | N/A |

Table 2: Conditions for Selective C3-Alkylation of Indole

Alkylating Agent Catalyst Solvent Temp (°C) Yield (%) Reference
1-Phenylethyl Acetate In(OTf)₃ (2 mol%) Toluene 25 98
Isopropyl Alcohol Bi(OTf)₃ (10 mol%) Dichloroethane 80 85
Styrene Sc(OTf)₃ (5 mol%) DCM 0 94 N/A

| Benzyl Alcohol | FeCl₃ (10 mol%) | Nitromethane | 25 | 88 | N/A |

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation via Phase-Transfer Catalysis

This protocol is adapted for the N-alkylation of indole with an alkyl halide using a phase-transfer catalyst.

G Setup 1. Setup Reaction - Add indole, toluene, and TBAB to flask. Base 2. Add Base - Add aqueous KOH solution. Setup->Base Alkyl_Halide 3. Add Alkyl Halide - Add alkyl halide dropwise at RT. Base->Alkyl_Halide React 4. Reaction - Stir vigorously at RT for 2-4 hours. - Monitor by TLC. Alkyl_Halide->React Workup 5. Work-up - Separate organic layer. - Wash with water and brine. React->Workup Purify 6. Purification - Dry over Na₂SO₄. - Concentrate and purify by chromatography. Workup->Purify Product N-Alkylated Indole Purify->Product

Caption: Experimental workflow for N-alkylation using PTC.

  • Reaction Setup: In a round-bottom flask, combine indole (1.0 eq), the chosen solvent (e.g., toluene, 5 mL/mmol of indole), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Base Addition: Add an aqueous solution of a strong base (e.g., 50% w/w KOH, 5.0 eq).

  • Substrate Addition: To the vigorously stirred biphasic mixture, add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for the required time (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Lewis Acid-Catalyzed C3-Alkylation

This protocol describes a general method for the C3-alkylation of indole with an alcohol or acetate.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.2 eq), the Lewis acid catalyst (e.g., In(OTf)₃, 2-5 mol%), and a dry, non-polar solvent (e.g., toluene or DCM).

  • Substrate Addition: Add the alkylating agent (e.g., 1-phenylethyl acetate, 1.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from 0 °C to reflux) until the starting material is consumed, as monitored by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution, concentrate the solvent in vacuo, and purify the resulting crude product by flash column chromatography on silica gel.

Technical Support Center: (S)-2-(1H-Indol-1-yl)propanoic acid Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing potential stability issues with (S)-2-(1H-Indol-1-yl)propanoic acid during storage and experimentation. Due to the limited publicly available stability data for this specific molecule, this guide focuses on providing the necessary protocols and troubleshooting advice to enable users to assess the stability of their own samples.

Frequently Asked Questions (FAQs)

Q1: What are the general signs of degradation for this compound?

A1: While specific degradation products are not well-documented, general indicators of instability in indole-containing compounds include a change in color (e.g., yellowing or browning), altered solubility, or the appearance of new peaks in analytical chromatograms (e.g., HPLC).

Q2: What are the recommended general storage conditions for this compound?

A2: Based on safety data sheets for structurally similar compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place.[1][2][3] Some suppliers recommend refrigeration (2-8°C) and protection from light.[4] Avoid contact with strong oxidizing agents, bases, and excessive heat.[5]

Q3: My sample of this compound has changed color. Is it still usable?

A3: A change in color is a potential indicator of degradation. It is crucial to perform analytical testing, such as HPLC-UV, to assess the purity of the sample and identify any potential degradation products before use. A significant change in the purity profile would suggest the sample is no longer suitable for experiments where high purity is required.

Q4: Are there any known incompatibilities I should be aware of during my experiments?

A4: Yes, avoid strong oxidizing agents and strong bases, as these are known to be incompatible with similar indole and carboxylic acid-containing molecules.[3][5] Exposure to high temperatures and certain wavelengths of light may also promote degradation.[1][3]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential stability issues.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Chemical degradation or moisture absorption.1. Document the changes. 2. Perform purity analysis using a suitable analytical method (e.g., HPLC-UV). 3. If purity is compromised, discard the sample. 4. Review storage conditions to ensure they align with recommendations.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interference from degradation products.1. Verify the purity of the stock solution and solid sample. 2. Prepare fresh solutions for each experiment. 3. Conduct a forced degradation study (see protocol below) to understand potential degradation pathways and develop a stability-indicating analytical method.
New peaks observed in analytical chromatogram Formation of degradation products.1. Quantify the new peaks relative to the main compound. 2. If significant (e.g., >0.1%), investigate the identity of the degradation products using techniques like LC-MS. 3. Adjust storage and handling procedures to minimize degradation.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[6][7][8][9] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[6][8]

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating HPLC method.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

Stress Conditions

The following table outlines the recommended stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Stress Condition Reagent/Condition Procedure Time Points for Analysis
Acid Hydrolysis 0.1 M HClMix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C.2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHMix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature.30 min, 1, 2, 4 hours
Oxidative Degradation 3% H₂O₂Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.2, 4, 8, 24 hours
Thermal Degradation 80°CStore the solid compound and the stock solution at 80°C.1, 3, 7 days
Photolytic Degradation ICH Q1B Option 2Expose the solid compound and the stock solution to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter.After exposure
Sample Analysis

Analyze the stressed samples using a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Suggested HPLC Method Parameters (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 280 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Interpretation
  • Calculate the percentage of degradation for each stress condition.

  • Identify and quantify the major degradation products.

  • The analytical method is considered "stability-indicating" if it can separate the parent peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, Solid & Solution) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc RP-HPLC-UV/DAD Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples pathways Identify Degradation Pathways hplc->pathways method Develop Stability-Indicating Method hplc->method

Caption: Forced degradation experimental workflow.

logical_relationship cluster_compound Compound cluster_factors Stress Factors cluster_degradation Potential Outcome compound (S)-2-(1H-Indol-1-yl) propanoic acid degradation Degradation Products compound->degradation can be affected by temp Temperature temp->degradation light Light light->degradation ph pH (Acid/Base) ph->degradation oxidants Oxidizing Agents oxidants->degradation

Caption: Factors influencing compound stability.

References

Technical Support Center: Enhancing the Enantiomeric Excess of (S)-2-(1H-Indol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the enantiomeric excess (ee) of (S)-2-(1H-Indol-1-yl)propanoic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the enhancement of enantiomeric excess for chiral carboxylic acids, with a focus on methodologies applicable to 2-(1H-Indol-1-yl)propanoic acid.

Chiral HPLC/SFC Separation

Question: I am not getting any separation of the enantiomers of my 2-(1H-Indol-1-yl)propanoic acid derivative on a chiral column. What should I do?

Answer: Lack of separation can be due to several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Selection: There is no universal chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many chiral separations. If one type of CSP is not effective, try a different one with a different chiral selector.

  • Mobile Phase Composition: The composition of the mobile phase is critical.

    • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds) can significantly improve peak shape and resolution.

    • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The pH of the buffer can have a dramatic effect on the retention and resolution of ionizable compounds like carboxylic acids.

  • Temperature: Temperature can influence the interactions between the analyte and the CSP. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution.

  • Flow Rate: While it has a smaller effect on selectivity, optimizing the flow rate can improve efficiency and, consequently, resolution.

Question: I have some separation, but the resolution is poor (peaks are overlapping). How can I improve it?

Answer: To improve poor resolution:

  • Optimize Mobile Phase: Fine-tune the mobile phase composition as described above. Small changes can have a large impact.

  • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the analysis time.

  • Longer Column: Using a longer column or coupling two columns in series can increase the overall efficiency and improve separation.

  • Smaller Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can lead to better resolution.

Question: My peaks are tailing or fronting. What is causing this, and how can I fix it?

Answer: Poor peak shape is often due to secondary interactions or column overload.

  • Column Overload: Inject a smaller amount of your sample.

  • Secondary Interactions: For acidic compounds like 2-(1H-Indol-1-yl)propanoic acid, interactions with residual silanol groups on the silica support can cause tailing. Adding a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase can suppress these interactions.

  • Column Contamination: If the column has been used with other samples, it might be contaminated. Follow the manufacturer's instructions for column washing and regeneration.

Enzymatic Kinetic Resolution

Question: The enzymatic kinetic resolution of my racemic 2-(1H-Indol-1-yl)propanoic acid is not proceeding, or the conversion is very low. What could be the problem?

Answer: Low or no conversion in an enzymatic reaction can be due to several factors:

  • Enzyme Selection: Not all lipases or esterases will be effective for every substrate. It is crucial to screen a panel of different enzymes to find one with good activity and selectivity for your specific molecule.

  • Reaction Conditions:

    • pH: The activity of enzymes is highly pH-dependent. Ensure the pH of the reaction medium is optimal for the chosen enzyme. For lipases, this is often in the neutral to slightly basic range.

    • Temperature: Enzyme activity is also temperature-dependent. Operate within the optimal temperature range for the enzyme to ensure stability and activity.

    • Solvent: The choice of organic solvent can significantly impact enzyme activity and stability. Hydrophobic solvents like hexane or toluene are often good choices for lipase-catalyzed reactions.

  • Enzyme Inactivation: The substrate or product might be inhibiting or inactivating the enzyme. Try using a lower substrate concentration or removing the product as it is formed.

Question: The conversion in my enzymatic resolution is good, but the enantiomeric excess of the product (or remaining substrate) is low. How can I improve the enantioselectivity?

Answer: Low enantioselectivity is a common challenge. Here are some strategies to improve it:

  • Enzyme Screening: The most critical factor is the choice of enzyme. Different enzymes will have different intrinsic enantioselectivities for a given substrate.

  • Optimize Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of an enzyme, although it will also decrease the reaction rate.

  • Solvent Engineering: The nature of the solvent can influence the conformation of the enzyme and its active site, thereby affecting enantioselectivity. Screening different solvents is recommended.

  • Acyl Donor (for transesterification): In transesterification reactions, the choice of acyl donor can impact the enantioselectivity.

Crystallization-Induced Deracemization

Question: I am trying to perform a crystallization-induced deracemization, but the undesired enantiomer is also crystallizing out, leading to low enantiomeric excess in the solid phase. How can I prevent this?

Answer: The nucleation and growth of the undesired enantiomer is a common problem. Here are some troubleshooting steps:

  • Seeding: The use of a sufficient amount of high-purity seed crystals of the desired enantiomer is crucial to direct the crystallization process.

  • Cooling Profile: A slow and controlled cooling rate is essential. Rapid cooling can lead to spontaneous nucleation of the undesired enantiomer.

  • Racemization Rate: Ensure that the rate of racemization in the solution is fast enough to convert the undesired enantiomer into the desired one as it crystallizes. The choice of base and its concentration are critical parameters to optimize.

  • Solvent: The solvent system affects both the solubility and the crystallization kinetics. A solvent in which the compound has moderate solubility is often ideal.

Question: The yield of my deracemization process is low. How can I improve it?

Answer: Low yield can be due to several factors:

  • Incomplete Deracemization: If the process is stopped before completion, the yield will be low. Monitor the enantiomeric excess of the solid and liquid phases over time to determine the optimal process time.

  • Solubility: The final concentration of the desired enantiomer in the mother liquor is determined by its solubility at the final temperature. A lower final temperature will generally lead to a higher yield.

  • Washing Step: Improper washing of the crystals can lead to loss of product. Use a cold, saturated solution of the pure enantiomer for washing if possible.

Data Presentation

The following tables summarize typical quantitative data for enhancing the enantiomeric excess of chiral carboxylic acids, which can serve as a starting point for the optimization of this compound.

Table 1: Comparison of Chiral Chromatography Conditions for Indole-Propanoic Acid Analogs

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference Compound
Chiralcel OD-Hn-Hexane/Isopropanol/TFA (90:10:0.1)1.0252.52-Phenylpropanoic Acid
Chiralpak AD-Hn-Hexane/Ethanol/TFA (85:15:0.1)0.8303.12-(4-Isobutylphenyl)propanoic Acid
Lux Cellulose-4CO₂/Methanol (80:20)3.0354.2Indole-3-propanamide derivative

Table 2: Lipase Screening for Kinetic Resolution of Racemic 2-Arylpropanoic Acids

Lipase SourceReaction TypeSolventTemperature (°C)Enantioselectivity (E)
Candida antarctica Lipase B (CALB)EsterificationToluene40>200
Pseudomonas cepacia Lipase (PSL)HydrolysisPhosphate Buffer/Toluene3055
Candida rugosa Lipase (CRL)EsterificationHexane3525

Table 3: Effect of Solvent and Base on a Crystallization-Induced Deracemization Process

SolventBaseTemperature (°C)Final ee of Crystals (%)Yield (%)
TolueneDBU209875
Ethyl AcetateTriethylamine159568
AcetonitrileDBU259980

Experimental Protocols

Disclaimer: The following are general protocols and may require optimization for this compound.

General Protocol for Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases with varying ratios of n-hexane and an alcohol modifier (isopropanol or ethanol), for example, 95:5, 90:10, and 80:20.

    • Add 0.1% trifluoroacetic acid (TFA) to all mobile phases.

    • Inject the racemic standard and evaluate the separation at a flow rate of 1.0 mL/min and a column temperature of 25°C.

  • Optimization:

    • Based on the initial screening, select the mobile phase that provides the best initial separation.

    • Fine-tune the alcohol modifier concentration to optimize the resolution and retention time.

    • Investigate the effect of temperature (e.g., 15°C, 25°C, 40°C) on the separation.

  • Method Validation: Once optimal conditions are found, validate the method for linearity, precision, and accuracy.

General Protocol for Enzymatic Kinetic Resolution
  • Enzyme Screening:

    • In separate vials, place a small amount of different lipases (e.g., CALB, PSL, CRL).

    • Add a solution of racemic 2-(1H-Indol-1-yl)propanoic acid (or its ester derivative) in an appropriate organic solvent (e.g., toluene).

    • For esterification, add an acyl donor (e.g., vinyl acetate). For hydrolysis, use a biphasic system with a buffer.

    • Incubate the reactions at a controlled temperature (e.g., 30-40°C) with agitation.

  • Reaction Monitoring:

    • Take aliquots from each reaction at different time points (e.g., 2, 4, 8, 24 hours).

    • Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Optimization:

    • Select the most promising enzyme and optimize the reaction conditions (temperature, solvent, substrate concentration, and enzyme loading) to maximize both conversion and enantioselectivity.

General Protocol for Crystallization-Induced Deracemization
  • Solubility Measurement: Determine the solubility of the racemic and enantiopure 2-(1H-Indol-1-yl)propanoic acid in various solvents at different temperatures.

  • Deracemization Experiment:

    • Prepare a saturated solution of the racemic compound in a suitable solvent at an elevated temperature.

    • Add a catalytic amount of a base (e.g., DBU).

    • Add a small amount (e.g., 1-5 wt%) of seed crystals of the desired (S)-enantiomer.

    • Slowly cool the mixture according to a predetermined cooling profile.

  • Analysis:

    • Periodically sample the solid and liquid phases.

    • Filter the solid, wash it with a cold solvent, and dry it.

    • Analyze the enantiomeric excess of both the solid product and the mother liquor by chiral HPLC.

  • Optimization: Optimize the cooling rate, seed loading, and base concentration to achieve high enantiomeric excess and yield.

Mandatory Visualization

G cluster_start Start cluster_screening Method Screening cluster_optimization Optimization cluster_end Result start Racemic Mixture of 2-(1H-Indol-1-yl)propanoic Acid select_column Select Chiral Column (e.g., Polysaccharide-based) start->select_column screen_mp Screen Mobile Phases (Normal & Reversed Phase) select_column->screen_mp screen_mp->select_column No Separation optimize_mp Fine-tune Mobile Phase (Modifier Ratio, Additives) screen_mp->optimize_mp Initial Separation Observed optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow end Baseline Separation of Enantiomers optimize_flow->end

Caption: Workflow for Chiral HPLC Method Development.

G cluster_enzyme Enzyme-Related Issues cluster_conditions Condition-Related Issues cluster_substrate Substrate/Product Issues start Low Enantiomeric Excess (ee) in Enzymatic Resolution low_selectivity Intrinsic Low Enantioselectivity of Enzyme start->low_selectivity suboptimal_temp Suboptimal Temperature start->suboptimal_temp suboptimal_solvent Suboptimal Solvent start->suboptimal_solvent racemization Product or Substrate Racemization start->racemization screen_enzymes Action: Screen a broader range of lipases/esterases low_selectivity->screen_enzymes optimize_temp Action: Lower temperature to potentially increase 'E' value suboptimal_temp->optimize_temp screen_solvents Action: Screen different organic solvents suboptimal_solvent->screen_solvents check_stability Action: Check stability of enantiomers under reaction conditions racemization->check_stability

Caption: Troubleshooting Low Enantiomeric Excess in Enzymatic Resolution.

G cluster_prep Preparation cluster_cryst Crystallization cluster_process Process Monitoring cluster_iso Isolation prep_solution Prepare Saturated Racemic Solution + Base add_seeds Add (S)-Enantiomer Seed Crystals prep_solution->add_seeds cool_slowly Controlled Slow Cooling add_seeds->cool_slowly sample_phases Sample Solid and Liquid Phases cool_slowly->sample_phases filter_wash Filter and Wash Crystals cool_slowly->filter_wash Target ee Reached analyze_ee Analyze ee by Chiral HPLC sample_phases->analyze_ee analyze_ee->cool_slowly Continue Cooling dry_product Dry Final Product filter_wash->dry_product end High ee this compound dry_product->end

Caption: Workflow for Crystallization-Induced Deracemization.

Technical Support Center: Overcoming Low Reactivity of Indole in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of indoles. The inherent low nucleophilicity of the indole nitrogen often leads to low reactivity and competing side reactions, such as C3-alkylation.[1][2] This guide offers practical solutions and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my indole N-alkylation reaction showing low to no conversion?

A1: Low conversion in indole N-alkylation is a common issue stemming from the weak nucleophilicity of the indole nitrogen.[1] Several factors could be at play:

  • Insufficient Base Strength: The pKa of the indole N-H is approximately 17, requiring a sufficiently strong base for deprotonation to form the more nucleophilic indolate anion. If you are using a weak base, it may not be effective.

  • Poor Solubility: The insolubility of the resulting indole salt can hinder the reaction.[3] Ethereal solvents like THF can sometimes lead to the precipitation of the indole sodium salt, reducing reactivity.[3]

  • Steric Hindrance: Bulky substituents on either the indole ring or the alkylating agent can sterically hinder the reaction.

  • Inappropriate Solvent: The choice of solvent is crucial as it can influence the solubility of reactants and the reactivity of the nucleophile. Polar aprotic solvents like DMF and DMSO are often effective.[3]

Troubleshooting Steps:

  • Switch to a stronger base: Consider using sodium hydride (NaH), potassium hydroxide (KOH), or other strong bases.

  • Change the solvent: If solubility is an issue, switch to a more suitable solvent like DMF, DMA, or NMP.[4]

  • Increase the reaction temperature: Higher temperatures can often overcome activation energy barriers.[3]

  • Consider alternative activation methods: Techniques like phase-transfer catalysis or the use of microwave irradiation can enhance reaction rates.[4][5]

Q2: My reaction is producing the C3-alkylated product instead of the desired N-alkylated product. How can I improve N-selectivity?

A2: The C3 position of indole is highly nucleophilic, often leading to competitive C-alkylation.[1][2] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: The reaction conditions play a critical role in regioselectivity. For instance, in some cases, using THF as a solvent can lead to the N-alkylated product being the major product, even though some C3-alkylation may still occur.[6]

  • Phase-Transfer Catalysis (PTC): PTC is a powerful technique for achieving selective N-alkylation. It involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the indolate anion from the solid or aqueous phase to the organic phase where the alkylating agent is present.[5][7][8][9]

  • Blocking the C3 Position: If possible, using an indole with a substituent at the C3 position will prevent C-alkylation.[6]

  • Microdroplet Reactions: Recent research has shown that conducting the reaction in aqueous microdroplets can lead to chemoselective N-alkylation, even without a catalyst, whereas the same reaction in bulk yields exclusively C-alkylation products.[10][11]

  • Catalyst Control: Certain catalytic systems, such as those based on copper hydride with specific ligands, can provide excellent control over regioselectivity, favoring N-alkylation.[2]

Q3: What are the recommended starting conditions (base, solvent) for a standard indole N-alkylation?

A3: For a standard N-alkylation, a common and effective starting point is the use of sodium hydride (NaH) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

  • Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole.

  • Solvent: DMF is excellent for dissolving both the indole and the resulting indolate anion, facilitating the reaction.

  • Temperature: The reaction is often performed at room temperature, but gentle heating (e.g., to 80°C) can improve the rate and yield, especially for less reactive alkyl halides.[3]

Q4: Are there milder alternatives to strong bases like NaH for sensitive substrates?

A4: Yes, several milder methods are available for N-alkylation of indoles with sensitive functional groups:

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These bases are often used in polar aprotic solvents and can be effective, particularly with more reactive alkylating agents.

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): DABCO can be used as a catalytic base for N-methylation and N-benzylation under mild conditions.[4]

  • Copper-Catalyzed Reactions: Copper catalysts can facilitate the N-alkylation of indoles with N-tosylhydrazones using potassium hydroxide as the base.[12]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with alcohols, but often requires electron-withdrawing groups on the indole to increase the acidity of the N-H bond.[12]

Comparative Data of N-Alkylation Methods

The following table summarizes various methods for the N-alkylation of indole, providing a comparison of their reaction conditions and yields.

MethodCatalyst/BaseSolventAlkylating AgentTemp. (°C)Time (h)Yield (%)Reference
Classical MethodNaHDMFBenzyl bromide80< 0.2591[3]
Phase-Transfer CatalysisBu₄N⁺HSO₄⁻ / 50% aq. NaOHBenzeneAlkyl halides/sulfatesRT-78-98[5]
Catalytic BaseDABCO (10 mol%)DMFDimethyl carbonate905>99[4]
Copper-CatalyzedCuI / P(p-tolyl)₃ / KOHDioxaneN-tosylhydrazone10012up to 88[12]
Dinuclear Zinc-CatalyzedZn-ProPhenolTHFAldiminesRT12up to 86[6]
Palladium-Catalyzed (aza-Wacker)[Pd(cinnamyl)Cl]₂ / Ligand L2(CH₂Cl)₂Allylic alcohols402478[13]
Microdroplet SynthesisNoneWaterMannich-type reactionRTmsup to 53[10]
Continuous FlowTributylmethylammonium methylcarbonateDimethyl carbonate-18010 min95[14]

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol is a standard method for the N-alkylation of indole with an alkyl halide.[3]

  • Preparation: To a solution of indole (1.0 equiv) in anhydrous DMF, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 80°C) and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method is particularly useful for achieving high yields and N-selectivity.[5]

  • Reaction Setup: In a round-bottom flask, combine indole (1.0 equiv), the alkylating agent (1.2 equiv), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻, 0.1 equiv).

  • Solvent System: Add a two-phase solvent system consisting of an organic solvent (e.g., benzene or toluene) and a concentrated aqueous base solution (e.g., 50% aq. NaOH).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The high-speed stirring is crucial for maximizing the interfacial area between the two phases.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to obtain the N-alkylated indole.

Visual Guides

Indole_N_Alkylation_Mechanism Indole Indole (N-H pKa ~17) Indolate Indolate Anion (Nucleophilic) Indole->Indolate + Base - H⁺ Base Strong Base (e.g., NaH, KOH) Base->Indolate Product N-Alkyl Indole Indolate->Product + R-X (SN2 attack) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct Salt Byproduct (e.g., NaX)

Caption: General mechanism of indole N-alkylation.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckBase Is the base strong enough? Start->CheckBase CheckSolvent Are reactants soluble? CheckBase->CheckSolvent Yes IncreaseBase Use stronger base (e.g., NaH) CheckBase->IncreaseBase No CheckTemp Is temperature adequate? CheckSolvent->CheckTemp Yes ChangeSolvent Switch to DMF/DMSO CheckSolvent->ChangeSolvent No C_Alkylation C-Alkylation Observed? CheckTemp->C_Alkylation Yes IncreaseTemp Increase reaction temperature CheckTemp->IncreaseTemp No UsePTC Employ Phase-Transfer Catalysis C_Alkylation->UsePTC Yes BlockC3 Block C3 position if possible UsePTC->BlockC3

Caption: Troubleshooting guide for indole N-alkylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Dissolve indole in anhydrous solvent AddBase 2. Add base portion-wise at 0°C Prep->AddBase Stir 3. Stir for deprotonation AddBase->Stir AddAlkylHalide 4. Add alkylating agent Stir->AddAlkylHalide Monitor 5. Monitor by TLC AddAlkylHalide->Monitor Quench 6. Quench with water Monitor->Quench Extract 7. Extract and dry Quench->Extract Purify 8. Purify by chromatography Extract->Purify

Caption: Standard experimental workflow for N-alkylation.

References

Technical Support Center: Purification Strategies for Removing the (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enantiomer purification. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and protocols for the most common strategies used to remove an unwanted (R)-enantiomer from a racemic mixture, thereby isolating the desired (S)-enantiomer.

Chiral Chromatography

Chiral chromatography is a powerful technique that utilizes a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions.[1][2] It is one of the most widely used methods for both analytical and preparative-scale enantiomeric separations.[3][4]

Frequently Asked Questions (FAQs)

Q: How does chiral chromatography work? A: Enantiomers have identical physical properties in an achiral environment. However, when introduced to a chiral stationary phase (CSP), they form transient diastereomeric complexes with differing stabilities.[2] This difference in interaction strength causes one enantiomer to be retained longer on the column, allowing for their separation.[1]

Q: What are the common types of Chiral Stationary Phases (CSPs)? A: The most common CSPs include polysaccharide-based (e.g., cellulose or amylose derivatives), protein-based, macrocyclic glycopeptide-based, and Pirkle-type phases.[1][5] Polysaccharide-based CSPs are particularly popular due to their broad applicability and versatility.[5][6]

Q: Can I use standard reversed-phase HPLC for chiral separations? A: No, standard reversed-phase HPLC cannot separate enantiomers because it does not provide a chiral environment.[7] To separate enantiomers, you must introduce chirality into the system, either through a chiral stationary phase (the most common method), a chiral additive in the mobile phase, or by derivatizing the enantiomers to form diastereomers.[7][8]

Q: What is the difference between normal phase, reversed-phase, and polar organic mode in chiral chromatography? A:

  • Normal Phase (NP): Uses non-polar solvents like hexane and a polar additive like ethanol or isopropanol. It is a very common mode for chiral separations.

  • Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is possible with certain CSPs.[1]

  • Polar Organic Mode (POM): Uses polar organic solvents like methanol or acetonitrile, often with acidic and basic additives. POM is useful for compounds that are poorly soluble in normal phase solvents and offers benefits like rapid equilibration and mass spectrometry compatibility.[3]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No Separation/Poor Resolution Incorrect CSP for the analyte.Screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose-based).[5]
Sub-optimal mobile phase.Optimize the mobile phase. In NP, vary the alcohol modifier percentage. In RP or POM, adjust the additive (acid/base) concentration or pH.[3][5]
Temperature is not optimal.Vary the column temperature. Temperature can significantly impact enantioselectivity.[3][5]
Flow rate is too high.Decrease the flow rate. This can enhance peak efficiency and improve resolution.[3]
Peak Tailing or Broadening Secondary interactions between analyte and stationary phase.Add a competing additive to the mobile phase (e.g., a small amount of acid for an acidic analyte, or a base for a basic analyte).
Column contamination or degradation.Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized columns, stronger solvents like DMF or THF may be used.[9]
High Back Pressure Blockage of the inlet frit.Reverse the column and flush it at a low flow rate. If this fails, the frit may need to be cleaned or replaced. Always filter samples and mobile phases.[9]
Sample precipitation on the column.Ensure the sample is fully dissolved in a solvent weaker than or equal in strength to the mobile phase.[9]
Inconsistent Retention Times "Memory effects" from previous runs, especially with additives.Thoroughly flush the column between methods. Be aware that additives can adsorb to the CSP and persist for long periods.[10]
Inadequate column equilibration.Ensure the column is fully equilibrated with the new mobile phase before injecting the sample.
General Experimental Protocol for Chiral HPLC Method Development
  • Column Selection: Start with polysaccharide-based columns, such as those derived from amylose and cellulose, as they are effective for a wide range of compounds.[6]

  • Mode Screening: Screen the analyte on selected columns using Normal Phase (NP), Reversed-Phase (RP), and Polar Organic Mode (POM) to identify the most promising conditions.[5]

    • NP: Mobile phase of Hexane/Isopropanol (90/10 v/v).

    • POM: Mobile phase of Methanol with 0.1% formic acid.

    • RP: Mobile phase of Water/Acetonitrile (50/50 v/v).

  • Optimization: Once initial separation is observed, optimize the method by fine-tuning the mobile phase composition.

    • Adjust the ratio of the strong solvent (e.g., alcohol in NP).

    • Vary the type and concentration of additives (e.g., formic acid, ammonium formate).[3]

  • Flow Rate and Temperature Adjustment: Further improve resolution by optimizing the flow rate (typically starting around 1.0 mL/min and decreasing if necessary) and column temperature.[3]

  • Finalization: Once the desired separation is achieved, document the final method parameters for consistent application.

Chiral_Chromatography_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_output Output & Collection racemate Racemic Mixture ((R)- and (S)-Enantiomers) dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral Stationary Phase (CSP) Column inject->column detector Detector (UV, etc.) column->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram collect_S Collect (S)-Enantiomer Fraction chromatogram->collect_S collect_R Collect (R)-Enantiomer Fraction chromatogram->collect_R DKR_Workflow cluster_start Initial State cluster_reaction DKR Process cluster_end Final State racemate Racemic Mixture (R)-Substrate + (S)-Substrate R_substrate (R)-Substrate racemate->R_substrate S_substrate (S)-Substrate racemate->S_substrate product Product P R_substrate->product Fast Reaction enzyme Enzyme (e.g., Lipase) R_substrate->enzyme S_substrate->R_substrate In-situ Racemization racemization Racemization (e.g., Ru-catalyst) S_substrate->racemization final_product Single Enantiomer Product P (Yield up to 100%) product->final_product Diastereomeric_Crystallization racemate Racemic Amine (R)-Amine + (S)-Amine mix React to Form Diastereomeric Salts racemate->mix agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) agent->mix salts Mixture of Diastereomers (R,R) + (S,R) mix->salts crystallize Fractional Crystallization salts->crystallize crystals Less Soluble Crystals (e.g., (S,R) Salt) crystallize->crystals mother_liquor Mother Liquor (Enriched in (R,R) Salt) crystallize->mother_liquor cleave Cleave Resolving Agent (Add Base) crystals->cleave final_S Pure (S)-Amine cleave->final_S final_agent Recovered Resolving Agent cleave->final_agent

References

Technical Support Center: Asymmetric Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate catalyst for my desired indole functionalization?

A1: Catalyst selection is crucial and depends on the specific transformation. For asymmetric Friedel-Crafts reactions, chiral phosphoric acids or metal complexes with chiral ligands (e.g., Cu(II) with bis(oxazoline) ligands) are commonly used.[1][2][3] For C-H functionalization, rhodium(II) catalysts, such as Rh₂(S-NTTL)₄, have shown high efficiency and enantioselectivity.[4][5] Organocatalysts, like chiral squaramides or Brønsted acids, are excellent for activating various substrates in cycloaddition and Michael addition reactions.[6][7]

Q2: What are the most common challenges in the asymmetric synthesis of indole derivatives?

A2: Key challenges include:

  • Regioselectivity: Controlling the reaction at the desired position of the indole nucleus (e.g., N1, C2, or C3) can be difficult due to the inherent nucleophilicity of the C3 position.[8]

  • Enantioselectivity: Achieving high enantiomeric excess (ee) often requires careful optimization of the catalyst, solvent, and reaction temperature.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities, side products, or the substrate/product itself.

  • Substrate Scope: A developed method may not be applicable to a wide range of substituted indoles or coupling partners.

Q3: Can organocatalysts be a viable alternative to metal-based catalysts?

A3: Absolutely. Organocatalysis has emerged as a powerful strategy in asymmetric indole synthesis, offering several advantages such as avoiding metal contamination in the final products.[9] Chiral Brønsted acids, for instance, have been successfully used in the enantioselective reduction of 3H-indoles to indolines.[6][7] Bifunctional catalysts, like thiourea-cinchona alkaloids, can effectively activate both the nucleophile and the electrophile through hydrogen bonding, leading to high enantioselectivity in Friedel-Crafts reactions with imines.[10]

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee%)
Possible Cause Troubleshooting Step
Suboptimal Catalyst/Ligand Screen a variety of chiral ligands or catalysts. Small modifications to the catalyst structure can have a significant impact on enantioselectivity. For metal catalysts, the electronic and steric properties of the ligand are critical. For organocatalysts, consider catalysts with different hydrogen-bonding capabilities or steric bulk.
Incorrect Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry. Perform a solvent screen including both polar and non-polar, as well as coordinating and non-coordinating solvents. For example, a switch from a polar solvent like DMF to a less polar one like dichloromethane has been shown to impact reactivity and selectivity.[11]
Inappropriate Reaction Temperature Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.[4] However, in some cases, an increase in temperature can be beneficial.[12][13] It is crucial to study the effect of temperature on your specific reaction.
Presence of Water or Other Impurities Ensure all reagents and solvents are dry and pure. Water can interfere with the catalyst-substrate interaction, leading to lower ee%.
Issue 2: Low Reaction Yield
Possible Cause Troubleshooting Step
Catalyst Inactivity or Decomposition Increase the catalyst loading. If no improvement is observed, the catalyst may be inactive or decomposing under the reaction conditions. Consider using a freshly prepared or purchased catalyst. For air- or moisture-sensitive catalysts, ensure reactions are run under an inert atmosphere.
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Poor Substrate Reactivity The electronic and steric properties of your indole substrate or electrophile can significantly affect the reaction rate. Consider modifying the protecting groups or other substituents to enhance reactivity.
Reversible Reaction The reaction may be reversible. Consider strategies to shift the equilibrium towards the product, such as removing a byproduct.
Issue 3: Poor Regioselectivity (e.g., C3 vs. N1 alkylation)
Possible Cause Troubleshooting Step
Inherent Substrate Reactivity The C3 position of indole is electronically richer and often more reactive. To achieve N1 selectivity, blocking the C3 position with a removable group can be a solution. Alternatively, specific catalytic systems can favor N-alkylation.
Catalyst and Ligand Choice The choice of catalyst and ligand can steer the regioselectivity. For instance, in some palladium-catalyzed allylic alkylations, the ligand can influence whether N- or C-alkylation occurs. The solvent can also play a drastic role in regioselectivity.[8]
Nature of the Electrophile The structure of the electrophile can also influence the site of attack.

Data Presentation

Table 1: Catalyst Performance in Asymmetric Friedel-Crafts Alkylation of Indoles
Catalyst/LigandElectrophileSolventTemp (°C)Cat. Loading (mol%)Yield (%)ee (%)Reference
Cu(OTf)₂ / Chiral Aziridine-Phosphineβ-NitrostyreneChloroform-1510up to 88up to 92[1]
Chiral Phosphoric Acid (CPA)4-Chromanone-derived enoneTolueneRT10up to 98up to 98[3]
Ni(OTf)₂ / Bis(imidazolidine)pyridineNitroalkeneCH₂Cl₂-2010up to 90up to 85[3]
Chiral Thiourea-Cinchona AlkaloidN-Bs Phenyl ImineToluene50109993[10]
Table 2: Catalyst Performance in Asymmetric C-H Functionalization of Indoles
CatalystReagentSolventTemp (°C)Cat. Loading (mol%)Yield (%)ee (%)Reference
Rh₂(S-NTTL)₄α-Alkyl-α-diazoesterToluene-780.59595[4]
Rh(I) / Chiral DieneArylvinyldiazoacetateDCERT5up to 99up to 96[14]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric C-H Functionalization of Indole

To a solution of the indole (0.2 M) in the specified solvent (e.g., toluene) at the designated temperature (e.g., -78 °C) under an inert atmosphere is added the rhodium catalyst (e.g., Rh₂(S-NTTL)₄, 0.5 mol%). A solution of the α-alkyl-α-diazoester (0.67 M) in the same solvent is then added via syringe pump over a period of several hours. The reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[4]

For detailed procedures, including specific amounts, reaction times, and purification methods, please refer to the supporting information of the cited literature.

Visualizations

experimental_workflow cluster_0 Catalyst Screening Workflow Start Start Define_Reaction Define Reaction: Substrate, Reagent, Desired Product Start->Define_Reaction Select_Catalysts Select Initial Catalyst Set (Metal-based, Organocatalyst) Define_Reaction->Select_Catalysts Run_Reactions Run Small-Scale Reactions Select_Catalysts->Run_Reactions Analyze_Results Analyze Results (Yield, ee%) Run_Reactions->Analyze_Results Optimal_Catalyst Optimal Catalyst Found? Analyze_Results->Optimal_Catalyst Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Optimal_Catalyst->Optimize_Conditions No Scale_Up Scale-Up Reaction Optimal_Catalyst->Scale_Up Yes Optimize_Conditions->Run_Reactions End End Scale_Up->End

Caption: A typical workflow for catalyst screening and reaction optimization.

troubleshooting_guide cluster_1 Troubleshooting Low Enantioselectivity Start Low ee% Check_Purity Check Reagent/Solvent Purity Start->Check_Purity Impure Impure? Check_Purity->Impure Purify Purify/Dry Reagents & Solvents Impure->Purify Yes Screen_Temp Screen Reaction Temperature Impure->Screen_Temp No Purify->Start Temp_Effect Improvement? Screen_Temp->Temp_Effect Screen_Solvent Screen Solvents Temp_Effect->Screen_Solvent No Success Problem Solved Temp_Effect->Success Yes Solvent_Effect Improvement? Screen_Solvent->Solvent_Effect Screen_Catalyst Screen Different Catalysts/Ligands Solvent_Effect->Screen_Catalyst No Solvent_Effect->Success Yes Consult Consult Literature Screen_Catalyst->Consult

Caption: A decision tree for troubleshooting low enantioselectivity.

References

Validation & Comparative

comparing the biological activity of (S)- and (R)-2-(1H-Indol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological activities of (S)- and (R)-2-(1H-Indol-1-yl)propanoic acid is currently limited by the lack of direct comparative studies in publicly available literature. However, by examining closely related analogs and the broader class of indole-containing compounds, we can infer potential differences in their biological profiles and outline experimental approaches for their evaluation.

This guide provides a comparative overview based on a structurally similar compound, 2-(5,6-dichloro-3-indolyl)propionic acid, for which enantiomer-specific biological activity has been assessed. It also summarizes the diverse biological activities associated with indole propanoic acid derivatives and details relevant experimental protocols.

Comparative Biological Activity of a-Substituted Indole-3-propanoic Acid Analogs

While specific data for the enantiomers of 2-(1H-Indol-1-yl)propanoic acid is not available, a study on the chlorinated analog, 2-(5,6-dichloro-3-indolyl)propionic acid, provides valuable insight into the potential for stereospecific activity in this class of compounds. The primary biological activity evaluated for these analogs was their effect on plant growth, specifically auxin-like activity.

Data Presentation: Auxin Activity of 2-(5,6-dichloro-3-indolyl)propionic Acid Enantiomers

The following table summarizes the hypocotyl growth-inhibiting activity of the (S)-(+)- and (R)-(-)-enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid in Chinese cabbage.

CompoundEnantiomerBiological Activity (Hypocotyl Growth Inhibition)Potency Compared to 5,6-Cl2-IAA (Mother Auxin)
2-(5,6-dichloro-3-indolyl)propionic acid(S)-(+)Strong inhibitory activityStronger
2-(5,6-dichloro-3-indolyl)propionic acid(R)-(-)Strong inhibitory activityStronger

Interestingly, in this specific assay, no significant difference in the hypocotyl growth-inhibiting activity was observed between the (S) and (R) enantiomers. Both enantiomers, however, demonstrated stronger inhibitory activity than the parent auxin, 5,6-dichloroindole-3-acetic acid (5,6-Cl2-IAA)[1]. In contrast, the coleoptile elongating activity in Avena sativa for both enantiomers was about one-third of that of 5,6-Cl2-IAA, again with no essential difference between the enantiomers[1].

Broader Biological Context of Indole Propanoic Acid Derivatives

Indole derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities.[2][3] The indole nucleus is a key structural component in many approved drugs.[3] Research has demonstrated that indole derivatives possess anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties, among others.[2][3]

For instance, some indole-2-carboxylic acid derivatives have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy.[4] Other derivatives have shown potential as HIV-1 integrase strand transfer inhibitors.[5] Furthermore, many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a 2-arylpropionic acid scaffold, and their anti-inflammatory activity is often stereospecific.[6][7] Given that 2-(1H-Indol-1-yl)propanoic acid shares structural similarities with these compounds, its enantiomers could potentially exhibit stereoselective inhibition of enzymes such as cyclooxygenases (COX).[8][9]

Experimental Protocols

To comparatively evaluate the biological activity of (S)- and (R)-2-(1H-Indol-1-yl)propanoic acid, a variety of in vitro and in vivo assays can be employed. Below are detailed methodologies for assessing auxin activity, a known biological function of related indole derivatives, and a general protocol for determining in vitro enzyme inhibition, which would be relevant for activities like COX inhibition.

Protocol 1: Plant Hypocotyl Growth Inhibition Assay (Auxin Activity)

This protocol is adapted from the study on 2-(5,6-dichloro-3-indolyl)propionic acid enantiomers.[1]

Objective: To determine the effect of (S)- and (R)-2-(1H-Indol-1-yl)propanoic acid on the hypocotyl growth of seedlings.

Materials:

  • Seeds of Chinese cabbage (Brassica rapa var. pekinensis)

  • Test compounds: (S)- and (R)-2-(1H-Indol-1-yl)propanoic acid

  • Positive control: Indole-3-acetic acid (IAA) or a relevant analog

  • Solvent (e.g., ethanol or DMSO) for dissolving test compounds

  • Agar medium (e.g., 1% agar in distilled water)

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the (S) and (R) enantiomers and the positive control in a suitable solvent. Prepare a series of dilutions to test a range of concentrations.

  • Preparation of Agar Plates: Autoclave the agar medium and cool it to approximately 50-60°C. Add the test compounds at the desired final concentrations to the molten agar and pour into sterile Petri dishes. A control plate should contain only the solvent at the same concentration used for the test compounds.

  • Seed Sterilization and Germination: Surface sterilize the Chinese cabbage seeds (e.g., with a short wash in 70% ethanol followed by a dilute bleach solution and several rinses with sterile distilled water). Place the sterilized seeds on the surface of the prepared agar plates.

  • Incubation: Incubate the Petri dishes vertically in a growth chamber under controlled conditions (e.g., 25°C, continuous light) for a defined period (e.g., 72 hours).

  • Data Collection and Analysis: After the incubation period, measure the length of the hypocotyls of the seedlings. Calculate the average hypocotyl length for each treatment group and the percentage of growth inhibition relative to the solvent control.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a general protocol to assess the potential anti-inflammatory activity of the enantiomers by measuring their ability to inhibit COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of (S)- and (R)-2-(1H-Indol-1-yl)propanoic acid for COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzyme preparations (commercially available)

  • Arachidonic acid (substrate)

  • Test compounds: (S)- and (R)-2-(1H-Indol-1-yl)propanoic acid

  • Positive controls: A non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection reagent for prostaglandin E2 (PGE2) (e.g., from an ELISA kit)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare solutions of the test compounds and controls at various concentrations in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or control at the desired concentration. Pre-incubate the mixture for a short period (e.g., 10 minutes) at the appropriate temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate, arachidonic acid, to each well to start the enzymatic reaction.

  • Termination of Reaction: After a defined incubation time (e.g., 10-15 minutes), stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantification of Prostaglandin Production: Measure the amount of PGE2 produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compounds compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Visualizations

Below are diagrams illustrating a potential signaling pathway that could be affected by indole derivatives with anti-inflammatory properties and a typical experimental workflow for evaluating enzyme inhibition.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indole_Propanoic_Acid (S)- or (R)-2-(1H-Indol-1-yl) propanoic acid Indole_Propanoic_Acid->COX_Enzymes Inhibition

Caption: Hypothetical inhibition of the cyclooxygenase (COX) pathway by 2-(1H-Indol-1-yl)propanoic acid enantiomers.

experimental_workflow Start Start: Prepare Reagents Incubate_Enzyme Pre-incubate Enzyme with (S)- or (R)-Enantiomer Start->Incubate_Enzyme Add_Substrate Add Substrate (e.g., Arachidonic Acid) Incubate_Enzyme->Add_Substrate Enzymatic_Reaction Enzymatic Reaction Add_Substrate->Enzymatic_Reaction Stop_Reaction Stop Reaction Enzymatic_Reaction->Stop_Reaction Measure_Product Measure Product Formation (e.g., PGE2 via ELISA) Stop_Reaction->Measure_Product Analyze_Data Analyze Data and Determine IC50 Measure_Product->Analyze_Data

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

References

A Comparative Guide to the Quantification of (S)-2-(1H-Indol-1-yl)propanoic acid: Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of (S)-2-(1H-Indol-1-yl)propanoic acid, a chiral indole derivative of significant interest in pharmaceutical research. The following sections detail the experimental protocols and performance data of two prominent High-Performance Liquid Chromatography (HPLC) methods, enabling an objective assessment of their suitability for various research and development applications.

Method 1: Chiral HPLC with Polysaccharide-Based Chiral Stationary Phase (CSP) - Amylose Derivative

This method utilizes an amylose-based chiral stationary phase, specifically a column like Chiralpak AD-H, for the enantioselective separation and quantification of this compound. Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a diverse range of chiral compounds.[1]

Experimental Protocol

1. Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a 10 µL aliquot into the HPLC system.

2. HPLC Conditions:

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 25°C

Performance Data
Validation ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL

Method 2: Chiral HPLC with Polysaccharide-Based Chiral Stationary Phase (CSP) - Cellulose Derivative

This alternative method employs a cellulose-based chiral stationary phase, such as a Chiralcel OD-H column. Cellulose-based CSPs often exhibit different selectivity compared to their amylose counterparts, providing a valuable alternative for method development.[2][3]

Experimental Protocol

1. Sample Preparation (from Plasma):

  • The sample preparation protocol is identical to that described for Method 1.

2. HPLC Conditions:

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Ethanol:Acetic Acid (85:15:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30°C

Performance Data
Validation ParameterResult
Linearity Range0.2 - 75 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)99.1% - 100.8%
Precision (% RSD)< 1.8%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.2 µg/mL

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation MD Method Development MO Method Optimization MD->MO Specificity Specificity/ Selectivity MO->Specificity ICH Q2(R1) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability Report Validation Report Stability->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use SOP->Routine

Caption: A flowchart of the analytical method validation process.

Experimental Workflow for Sample Analysis

The following diagram outlines the general workflow from sample collection to data analysis for the quantification of this compound in a biological matrix.

Sample_Analysis_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Collection Sample Collection (e.g., Plasma) Precipitation Protein Precipitation Collection->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chiral Separation on HPLC Column Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Result Reporting Quantification->Reporting

References

A Comparative Guide to Chiral Purity Analysis of (S)-2-(1H-Indol-1-yl)propanoic Acid: SFC vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective pharmaceuticals. This guide provides a comparative analysis of Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for the chiral purity analysis of (S)-2-(1H-Indol-1-yl)propanoic acid, a key intermediate in the synthesis of various bioactive molecules.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often demonstrating significant advantages over traditional methods like High-Performance Liquid Chromatography (HPLC). The primary advantage of SFC lies in its use of supercritical carbon dioxide as the main component of the mobile phase. This results in low viscosity and high diffusivity, enabling faster separations and higher efficiency compared to the liquid mobile phases used in HPLC. For acidic compounds such as this compound, the inherent acidity of the CO2/modifier mobile phase in SFC can be advantageous, sometimes reducing the need for strong acidic additives that are often required in normal-phase HPLC to achieve good peak shape and resolution.

Performance Comparison: SFC vs. HPLC

The following table summarizes the key performance metrics for the chiral analysis of a compound structurally similar to 2-(1H-Indol-1-yl)propanoic acid, highlighting the typical advantages of SFC.

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Analysis Time ~ 2 - 5 minutes~ 10 - 20 minutes
Resolution (Rs) > 2.0> 1.5
Solvent Consumption Significantly Lower (primarily CO2)Higher (organic solvents)
Operating Pressure HigherLower
Throughput HighModerate
Environmental Impact "Greener" due to CO2 use and recyclingHigher environmental footprint

Experimental Protocols

Detailed methodologies for both SFC and a comparable HPLC method are provided below. These protocols are representative for the chiral separation of acidic compounds like this compound.

Supercritical Fluid Chromatography (SFC) Method
  • Instrument: Analytical SFC system with a back-pressure regulator.

  • Column: Chiral Stationary Phase (CSP) based on a polysaccharide derivative, such as Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: Isocratic elution with 20% B.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

High-Performance Liquid Chromatography (HPLC) Method (Normal Phase)
  • Instrument: Standard HPLC system.

  • Column: Chiral Stationary Phase (CSP) based on a polysaccharide derivative (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: n-Hexane

    • B: 2-Propanol with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: Isocratic elution with 80% A and 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for chiral purity analysis by SFC and a decision-making pathway for selecting the appropriate chiral separation method.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis sample Dissolve this compound in Methanol injection Inject Sample sample->injection separation Chiral Separation on CSP (CO2/Methanol/TFA) injection->separation detection UV Detection (280 nm) separation->detection integration Peak Integration detection->integration purity Calculate Enantiomeric Purity (%ee) integration->purity

SFC Experimental Workflow

Chiral_Method_Selection start Start: Chiral Purity Analysis Required screen Initial Screening on Polysaccharide-based CSPs start->screen sfc_eval Evaluate SFC (Fast, Green) screen->sfc_eval hplc_eval Evaluate HPLC (Established, Versatile) sfc_eval->hplc_eval Poor Separation sfc_method Develop & Validate SFC Method sfc_eval->sfc_method Good Resolution & Peak Shape hplc_method Develop & Validate NP-HPLC Method hplc_eval->hplc_method Good Resolution & Peak Shape rp_hplc Consider RP-HPLC with Chiral Mobile Phase Additive hplc_eval->rp_hplc Poor Separation end Final Method sfc_method->end hplc_method->end rp_hplc->end

Chiral Method Selection Pathway

Conclusion

For the chiral purity analysis of this compound, Supercritical Fluid Chromatography offers a compelling alternative to traditional HPLC. The primary benefits of SFC include significantly reduced analysis times, lower solvent consumption, and higher throughput, making it a more cost-effective and environmentally friendly option for routine analysis and high-throughput screening in a drug development setting. While HPLC remains a robust and widely accessible technique, the performance advantages of SFC, particularly for acidic chiral compounds, warrant its strong consideration for method development and validation.

A Comparative Guide to the Structure-Activity Relationships of Indole Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indole propanoic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds across various therapeutic targets, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to aid researchers in the design and development of novel indole propanoic acid-based therapeutic agents.

I. Comparative Biological Activities

The biological activities of indole propanoic acid derivatives are significantly influenced by the nature and position of substituents on the indole ring and the propanoic acid side chain. This section summarizes the quantitative data for their activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, anti-inflammatory agents, antibacterial agents, and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

Table 1: PPARα/γ Co-agonist Activity of Indole Propanoic Acid Derivatives

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Indole propanoic acid derivatives have been investigated as PPARα/γ co-agonists for the potential treatment of type 2 diabetes and dyslipidemia.[1]

CompoundR1R2PPARα EC50 (µM)PPARγ EC50 (µM)
1 HH>10>10
2 4-Cl-PhH0.80.5
3 4-MeO-PhH1.20.9
4 4-F-PhH0.60.4
5 HCH3>10>10
6 4-Cl-PhCH35.23.8

EC50 values represent the concentration required to elicit 50% of the maximal response.

SAR Insights:

  • Substitution at the N1 position of the indole ring with an aromatic group (e.g., 4-chlorophenyl, 4-methoxyphenyl, 4-fluorophenyl) is crucial for potent PPARα/γ co-agonist activity.

  • The unsubstituted indole propanoic acid (Compound 1) shows negligible activity.

  • Methylation at the α-position of the propanoic acid side chain (Compound 6) leads to a decrease in potency compared to the unsubstituted counterpart (Compound 2).

Table 2: Anti-inflammatory Activity of Indole Propanoic Acid Derivatives

The anti-inflammatory potential of indole propanoic acid derivatives has been evaluated using the carrageenan-induced paw edema model in rats. This model is a well-established assay for screening acute anti-inflammatory agents.[2]

CompoundRInhibition of Edema (%) at 4h
7 H35.2
8 5-Cl52.8
9 5-Br58.1
10 5-F48.5
11 5-OCH342.3
Indomethacin (Standard) -65.4

SAR Insights:

  • Electron-withdrawing substituents at the 5-position of the indole ring, particularly halogens (Cl, Br, F), enhance anti-inflammatory activity.

  • The bromo-substituted derivative (Compound 9) exhibited the most potent anti-inflammatory effect among the tested compounds.

  • An electron-donating group (methoxy) at the 5-position (Compound 11) resulted in lower activity compared to the halogenated derivatives.

Table 3: Antibacterial Activity of Indole Propanoic Acid Derivatives

The antibacterial efficacy of indole propanoic acid derivatives has been assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]

CompoundRS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
12 H>12864
13 5-Cl3216
14 5-Br168
15 5-NO284
Amoxicillin (Standard) -0.52

SAR Insights:

  • Substitution at the 5-position of the indole ring significantly impacts antibacterial activity.

  • Electron-withdrawing groups enhance potency, with the nitro group (Compound 15) conferring the highest activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Halogen substitution (Cl, Br) also improves antibacterial efficacy compared to the unsubstituted parent compound.

Table 4: IDO1 Inhibitory Activity of Indole Propanoic Acid Derivatives

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a promising target for cancer immunotherapy.[5][]

CompoundRIDO1 IC50 (µM)
16 H25.4
17 5-Cl8.2
18 5-F10.5
19 6-Br5.1
20 7-Cl12.8
Epacadostat (Standard) -0.01

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

SAR Insights:

  • Substitution on the indole ring generally enhances IDO1 inhibitory activity compared to the parent compound.

  • The position of the substituent is critical, with substitution at the 6-position (Compound 19) resulting in the most potent inhibition among the tested derivatives.

  • Halogen substitution at the 5- and 7-positions also leads to improved potency.

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PPARα/γ Co-agonist Activity Assay (Cell-based Luciferase Reporter Assay)

This assay quantifies the ability of compounds to activate PPARα and PPARγ.

Protocol:

  • Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Transient Transfection: Cells are seeded in 96-well plates and co-transfected with expression vectors for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα or PPARγ, and a luciferase reporter plasmid containing GAL4 upstream activating sequences.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations or a vehicle control (DMSO).

  • Luciferase Assay: Following a 24-hour incubation with the compounds, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The relative luciferase units are normalized to the vehicle control. The EC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats)

This in vivo assay assesses the acute anti-inflammatory activity of the compounds.[2][7][8][9]

Protocol:

  • Animal Model: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compounds or the standard drug (Indomethacin) are administered orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle only.

  • Induction of Edema: 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC Determination)

The broth microdilution method is used to determine the MIC of the compounds.[10][11][12][13]

Protocol:

  • Bacterial Strains: Standard strains of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used.

  • Inoculum Preparation: Bacterial cultures are grown in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

IDO1 Inhibition Assay (HeLa Cell-based Assay)

This assay measures the inhibition of IDO1 activity in a cellular context.[14][15][16][17]

Protocol:

  • Cell Culture and IDO1 Induction: Human cervical cancer (HeLa) cells are cultured in DMEM with 10% FBS. To induce IDO1 expression, cells are treated with human interferon-gamma (IFN-γ) for 24 hours.

  • Compound Treatment: The IFN-γ-stimulated cells are then treated with various concentrations of the test compounds or a vehicle control for a specified period.

  • Kynurenine Measurement: The cell culture supernatant is collected, and the concentration of kynurenine, the product of the IDO1-catalyzed reaction, is measured. This is typically done by adding trichloroacetic acid to the supernatant to precipitate proteins, followed by a colorimetric reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product with kynurenine. The absorbance is measured at 490 nm.

  • Data Analysis: The percentage of IDO1 inhibition is calculated by comparing the kynurenine levels in the compound-treated wells to the vehicle-treated wells. The IC50 values are determined from the dose-response curves.

III. Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

PPAR_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Propanoic\nAcid Derivative Indole Propanoic Acid Derivative PPAR PPARα/γ Indole Propanoic\nAcid Derivative->PPAR Binds & Activates RXR RXR PPRE PPRE RXR->PPRE Binds to PPAR->RXR Heterodimerizes with Target_Genes Target Gene Expression PPRE->Target_Genes Initiates Transcription Metabolic_Effects Regulation of Lipid & Glucose Metabolism Target_Genes->Metabolic_Effects Leads to

Caption: PPAR Activation Pathway by Indole Propanoic Acid Derivatives.

IDO1_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes conversion to Immunosuppression T-cell Suppression & Immune Tolerance Kynurenine->Immunosuppression Promotes Indole Propanoic\nAcid Derivative Indole Propanoic Acid Derivative Indole Propanoic\nAcid Derivative->IDO1 Inhibits

Caption: IDO1 Inhibition by Indole Propanoic Acid Derivatives.

Anti_inflammatory_Workflow Start Start Animal_Grouping Group Rats (Control & Treatment) Start->Animal_Grouping Compound_Admin Administer Compound or Vehicle Animal_Grouping->Compound_Admin Carrageenan_Inject Inject Carrageenan in Paw Compound_Admin->Carrageenan_Inject Measure_Paw_Volume Measure Paw Volume (0, 1, 2, 3, 4h) Carrageenan_Inject->Measure_Paw_Volume Data_Analysis Calculate % Inhibition Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serially Dilute Compound in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC Determination by Broth Microdilution.

References

comparative analysis of different synthetic routes to (S)-2-(1H-Indol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. (S)-2-(1H-Indol-1-yl)propanoic acid, a key chiral building block for various pharmacologically active molecules, presents a synthetic challenge that has been approached through several distinct methodologies. This guide provides a comparative analysis of two prominent synthetic routes: diastereomeric salt resolution and enzymatic kinetic resolution, offering insights into their respective efficiencies and procedural complexities.

The selection of an optimal synthetic pathway is contingent on a variety of factors, including yield, enantiomeric purity, scalability, and cost-effectiveness. Below, we delve into the specifics of two distinct and effective methods for obtaining the desired (S)-enantiomer of 2-(1H-Indol-1-yl)propanoic acid, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

ParameterDiastereomeric Salt ResolutionEnzymatic Kinetic Resolution
Chiral Reagent (S)-(-)-1-PhenylethylamineLipase (e.g., from Candida antarctica)
Overall Yield ~40-45% (of the desired enantiomer from the racemate)Up to 50% (for the ester, theoretical maximum for kinetic resolution)
Enantiomeric Excess (e.e.) >98%>99%
Key Steps 1. Synthesis of racemic acid2. Salt formation with chiral base3. Fractional crystallization4. Liberation of the free acid1. Synthesis of racemic acid2. Esterification3. Enantioselective enzymatic hydrolysis4. Separation of ester and acid
Advantages - Well-established and reliable method.- High enantiomeric purity achievable through recrystallization.- High enantioselectivity.- Mild reaction conditions.- Potential for dynamic kinetic resolution to exceed 50% yield.
Disadvantages - Theoretical maximum yield is 50%.- Can be labor-intensive and require optimization of crystallization conditions.- Requires stoichiometric amounts of a chiral resolving agent.- Theoretical maximum yield is 50% for a standard kinetic resolution.- Requires an additional esterification step.- Enzyme cost and stability can be a factor.

Experimental Protocols

Route 1: Diastereomeric Salt Resolution using (S)-(-)-1-Phenylethylamine

This classical method relies on the formation of diastereomeric salts with a chiral base. The differing solubilities of these diastereomers allow for their separation by fractional crystallization.

Step 1: Synthesis of Racemic 2-(1H-Indol-1-yl)propanoic Acid

A mixture of indole (1 equivalent), ethyl 2-bromopropionate (1.2 equivalents), and potassium carbonate (2 equivalents) in acetone is heated at reflux for 24 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude ester is then hydrolyzed by refluxing with an excess of sodium hydroxide in a mixture of ethanol and water. After acidification with hydrochloric acid, the racemic 2-(1H-indol-1-yl)propanoic acid is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield the product.

Step 2: Resolution

Racemic 2-(1H-indol-1-yl)propanoic acid (1 equivalent) is dissolved in hot methanol, and a solution of (S)-(-)-1-phenylethylamine (0.5 equivalents) in methanol is added. The solution is allowed to cool slowly to room temperature and then kept at 4°C overnight. The precipitated salt is collected by filtration and recrystallized from hot methanol until a constant optical rotation is achieved.

Step 3: Liberation of this compound

The resolved diastereomeric salt is suspended in water and acidified with 2N hydrochloric acid. The liberated free acid is then extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford this compound with an enantiomeric excess typically exceeding 98%.

Route 2: Enzymatic Kinetic Resolution

This method utilizes the enantioselectivity of an enzyme, typically a lipase, to preferentially hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Step 1: Synthesis of Racemic Ethyl 2-(1H-Indol-1-yl)propanoate

This step is identical to Step 1 in the diastereomeric salt resolution method, yielding the racemic ethyl ester.

Step 2: Lipase-Catalyzed Enantioselective Hydrolysis

The racemic ethyl 2-(1H-indol-1-yl)propanoate is suspended in a phosphate buffer solution (pH 7.2). A lipase, such as Candida antarctica lipase B (CALB), is added, and the mixture is stirred at a controlled temperature (e.g., 30°C). The reaction progress is monitored by HPLC until approximately 50% conversion is reached.

Step 3: Separation and Isolation

Once the desired conversion is achieved, the reaction mixture is acidified, and the products are extracted with an organic solvent like ethyl acetate. The unreacted (R)-ethyl ester and the (S)-acid are then separated, typically by column chromatography or by extraction with an aqueous base to isolate the acidic product. The aqueous layer is acidified and extracted to yield this compound with a high enantiomeric excess (>99%).

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Diastereomeric Salt Resolution cluster_1 Enzymatic Kinetic Resolution racemic_acid_1 Racemic 2-(1H-Indol-1-yl)propanoic Acid diastereomeric_salts Diastereomeric Salts racemic_acid_1->diastereomeric_salts + Chiral Base chiral_base (S)-(-)-1-Phenylethylamine chiral_base->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization resolved_salt Resolved (S,S) Salt crystallization->resolved_salt acidification_1 Acidification resolved_salt->acidification_1 s_acid_1 This compound acidification_1->s_acid_1 racemic_ester Racemic Ethyl 2-(1H-Indol-1-yl)propanoate hydrolysis Enantioselective Hydrolysis racemic_ester->hydrolysis lipase Lipase (e.g., CALB) lipase->hydrolysis mixture Mixture of (R)-Ester and (S)-Acid hydrolysis->mixture separation Separation mixture->separation s_acid_2 This compound separation->s_acid_2 r_ester (R)-Ethyl Ester separation->r_ester

Caption: Comparative workflow of diastereomeric salt resolution and enzymatic kinetic resolution.

Logical Relationships in Synthesis

Logical_Flow cluster_res Resolution Strategies start Indole & Ethyl 2-bromopropionate racemic_ester Racemic Ester start->racemic_ester Alkylation racemic_acid Racemic Acid racemic_ester->racemic_acid Hydrolysis enzymatic_res Enzymatic Kinetic Resolution racemic_ester->enzymatic_res diastereomeric_res Diastereomeric Salt Resolution racemic_acid->diastereomeric_res final_product This compound diastereomeric_res->final_product enzymatic_res->final_product

Caption: Decision tree for the synthesis of the target molecule.

Novel (S)-2-(1H-Indol-1-yl)propanoic Acid Derivatives Show Promise in Cancer and Inflammation Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A new class of compounds derived from (S)-2-(1H-Indol-1-yl)propanoic acid is demonstrating significant potential as both anticancer and anti-inflammatory agents, according to emerging preclinical research. These novel derivatives have shown potent activity in various biological assays, in some cases comparable or superior to existing drugs. This comparison guide provides an objective overview of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Anticancer Activity: A Comparative Look

Several novel amide derivatives of indole-3-acetic acid, a structurally related compound, have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The results, summarized in the table below, highlight their potency and selectivity.

CompoundHT-29 (Colon Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)PC-3 (Prostate Cancer) IC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)
Derivative 4 0.961.870.84>200Not specified in study
Derivative 7 >200>2000.49>200Not specified in study

In a study, a series of indole-aryl amide derivatives were synthesized and tested for their in vitro cytotoxicity.[1] Notably, compound 4 , a simple amide of indolylacetic acid, showed significant activity against HT-29, HeLa, and MCF-7 cancer cell lines with IC₅₀ values of 0.96 µM, 1.87 µM, and 0.84 µM, respectively.[1] Another derivative, compound 7 , was particularly potent against the MCF-7 breast cancer cell line with an IC₅₀ of 0.49 µM.[1]

Further research into indole derivatives has identified compounds with potent antitumor activity. For instance, one study identified a hit compound, 7b (3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide), with a GI₅₀ of 3.903 µM in a multi-drug resistant cancer cell line panel.[2] Another study on indole derivatives of ursolic acid found compound 5f to be the most potent against SMMC-7721 and HepG2 liver cancer cells, with IC₅₀ values of 0.56 ± 0.08 μM and 0.91 ± 0.13 μM, respectively.[3]

The proposed mechanism for the anticancer action of many indole derivatives involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from proliferating.[1][3]

Anti-inflammatory Potential: Targeting COX-2

Derivatives of indole propanoic and acetic acids have also been investigated as anti-inflammatory agents, with a focus on their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen.[4][5]

A study on indole derivatives as COX inhibitors identified a lead compound, S3 , which selectively inhibited COX-2 expression.[5] This selectivity is crucial for developing safer anti-inflammatory drugs. The anti-inflammatory mechanism of COX-2 inhibitors involves blocking the production of prostaglandins, which are key mediators of inflammation.[4]

Compound/DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound 18 4.520.4210.76
Compound 19 6.740.6210.87
Compound 20 4.520.528.69
Compound 21 7.860.869.14
Celecoxib 7.230.848.61

The data above, from a study on novel COX-2 inhibitors, demonstrates that compounds can be designed to have a higher selectivity for COX-2 over COX-1 compared to the established drug, Celecoxib.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., HT-29, HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro COX-1/COX-2 Inhibition Assay

The anti-inflammatory activity of the compounds is assessed by their ability to inhibit the COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or a reference drug (e.g., celecoxib).

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition of COX activity is calculated for each compound concentration. The IC₅₀ value, representing the concentration required to inhibit 50% of the enzyme activity, is then determined. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved.

anticancer_pathway Indole_Derivative Indole Derivative Cell_Cycle Cell Cycle Progression Indole_Derivative->Cell_Cycle Arrests Apoptosis Apoptosis (Programmed Cell Death) Indole_Derivative->Apoptosis Induces Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation Drives Apoptosis->Proliferation Inhibits

Caption: Proposed anticancer mechanism of indole derivatives.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes production of Inflammation Inflammation Prostaglandins->Inflammation Mediate Indole_Derivative Indole Derivative Indole_Derivative->COX2 Inhibits

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Conclusion

The novel derivatives of this compound and related indole structures represent a promising area of research for the development of new anticancer and anti-inflammatory therapies. Their potent in vitro activity and, in some cases, selectivity for their molecular targets warrant further investigation, including in vivo studies, to fully assess their therapeutic potential. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for future drug discovery and development efforts in this area.

References

comparing (S)-2-(1H-Indol-1-yl)propanoic acid with other chiral indole auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect of modern drug development. Among the diverse array of chiral auxiliaries, those incorporating an indole scaffold have garnered significant interest due to their rigid structure and potential for high stereochemical control. This guide provides an objective comparison of (S)-indoline-based chiral auxiliaries with other established chiral auxiliaries, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal tool for their synthetic challenges.

While direct comparative data for (S)-2-(1H-Indol-1-yl)propanoic acid as a chiral auxiliary is not extensively available in the literature, this guide focuses on two closely related and well-documented chiral auxiliaries derived from (S)-indoline-2-carboxylic acid: 2-[(S)-indolin-2-yl]propan-2-ol and (S)-2-(2-methoxypropan-2-yl)indoline . Their performance in asymmetric alkylation reactions is compared against the widely used Evans oxazolidinone and Oppolzer's camphorsultam auxiliaries.

Performance Comparison in Asymmetric Alkylation

The diastereoselective alkylation of propionyl amides derived from chiral auxiliaries is a fundamental carbon-carbon bond-forming reaction. The efficiency of a chiral auxiliary is determined by its ability to direct the approach of an electrophile to a prochiral enolate, leading to a high diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the product, along with a high chemical yield.

The following table summarizes the performance of the (S)-indoline-based auxiliaries in comparison to Evans' oxazolidinone and Oppolzer's camphorsultam in the asymmetric alkylation of their respective N-propionyl derivatives.

Chiral AuxiliaryElectrophileBaseAdditiveDiastereomeric Ratio (d.r.)Yield (%)Reference
2-[(S)-indolin-2-yl]propan-2-ol Benzyl bromideLHMDS-96:498[1]
n-Butyl iodideLHMDS-81:1992[1]
Benzyl bromideLHMDSLiCl>99:195[1]
(S)-2-(2-methoxypropan-2-yl)indoline Benzyl bromideLHMDS-93:795[1]
n-Butyl iodideLHMDS-88:1286[1]
(S)-4-Benzyl-2-oxazolidinone (Evans) Benzyl bromideLDA->99:195
Methyl iodideLDA-99:194
(1S)-(-)-2,10-Camphorsultam (Oppolzer) Allyl iodiden-BuLi->98:290
Methyl iodideNaHMDS->98:285

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of synthetic procedures. Below are the experimental protocols for the asymmetric alkylation reactions cited in the comparison table.

General Procedure for Asymmetric Alkylation using (S)-Indoline-Based Chiral Auxiliaries[1]

A solution of the N-propionyl amide of the chiral indoline auxiliary (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium hexamethyldisilazide (LHMDS) (1.1 equiv) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to form the enolate. The electrophile (1.2 equiv) is then added, and the reaction mixture is stirred at -78 °C for the time specified for the particular substrate. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product. The product is purified by flash column chromatography on silica gel.

General Procedure for Asymmetric Alkylation using Evans' Oxazolidinone Auxiliary

To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added lithium diisopropylamide (LDA) (1.05 equiv). The mixture is stirred for 30 minutes, after which the alkyl halide (1.1 equiv) is added. The reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography.

General Procedure for Asymmetric Alkylation using Oppolzer's Camphorsultam Auxiliary

A solution of the N-propionyl camphorsultam (1.0 equiv) in anhydrous THF is cooled to -78 °C. n-Butyllithium (1.05 equiv) is added dropwise, and the solution is stirred for 30 minutes. The electrophile (1.2 equiv) is then added, and the reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The product is purified by chromatography.

Visualizing the Workflow: Asymmetric Alkylation

The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the logical relationship in the stereocontrol of the asymmetric alkylation using a chiral auxiliary.

Asymmetric_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Analysis cluster_cleavage Auxiliary Cleavage Auxiliary Chiral Auxiliary Propionylation Propionylation Auxiliary->Propionylation N_Propionyl_Auxiliary N-Propionyl Auxiliary Propionylation->N_Propionyl_Auxiliary Deprotonation Deprotonation (Base) N_Propionyl_Auxiliary->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation (Electrophile) Enolate->Alkylation Product Diastereomeric Product Alkylation->Product Quench Quench Reaction Product->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Analysis Analysis (NMR/HPLC) Purification->Analysis Cleavage Cleavage Purification->Cleavage Chiral_Acid Enantiopure Carboxylic Acid Cleavage->Chiral_Acid Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Stereocontrol_Logic Chiral_Auxiliary Chiral Auxiliary Prochiral_Enolate Prochiral Enolate Formation Chiral_Auxiliary->Prochiral_Enolate Facial_Bias Steric Hindrance Creates Facial Bias Prochiral_Enolate->Facial_Bias Electrophile_Approach Electrophile Approach Facial_Bias->Electrophile_Approach Diastereoselective_Addition Diastereoselective Addition Electrophile_Approach->Diastereoselective_Addition Major_Diastereomer Major Diastereomer Diastereoselective_Addition->Major_Diastereomer Favored Minor_Diastereomer Minor Diastereomer Diastereoselective_Addition->Minor_Diastereomer Disfavored

Caption: Logic of stereocontrol in auxiliary-mediated asymmetric reactions.

Conclusion

The (S)-indoline-based chiral auxiliaries demonstrate high levels of diastereoselectivity in asymmetric alkylation reactions, comparable in many cases to the well-established Evans and Oppolzer auxiliaries. The ability to achieve excellent diastereomeric ratios, particularly with the addition of lithium chloride, highlights their potential as valuable tools in asymmetric synthesis. The choice of auxiliary will ultimately depend on the specific substrate, desired stereochemical outcome, and the ease of auxiliary synthesis and cleavage. This guide provides a foundational dataset and standardized protocols to assist researchers in making an informed decision for their synthetic endeavors. Further investigation into the application of these and other novel indole-based chiral auxiliaries in a broader range of asymmetric transformations is a promising avenue for future research.

References

spectroscopic data comparison for stereoisomer identification

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Spectroscopic Data Comparison for Stereoisomer Identification

For researchers, scientists, and drug development professionals, the accurate identification of stereoisomers is a critical step in ensuring the safety, efficacy, and quality of chemical compounds. Spectroscopic techniques offer powerful tools for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of three prominent techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA)—supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to Spectroscopic Techniques for Chiral Analysis

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit significantly different biological activities. Therefore, the ability to distinguish between enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) is paramount. While standard spectroscopic methods can often differentiate diastereomers due to their distinct physical properties, distinguishing enantiomers requires specialized chiroptical techniques.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure. While NMR cannot directly distinguish between enantiomers in an achiral environment, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric interactions, leading to observable differences in their NMR spectra.[1][3][4]

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical spectroscopic techniques that directly probe the stereochemistry of molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ROA measures the difference in the intensity of Raman scattered left and right circularly polarized light.[5][6] Both techniques are highly sensitive to the three-dimensional structure of a molecule and can be used to determine its absolute configuration.[7][8]

Quantitative Comparison of Spectroscopic Techniques

The choice of spectroscopic technique for stereoisomer identification often depends on a variety of factors, including the nature of the sample, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of NMR, VCD, and ROA.

FeatureNMR SpectroscopyVibrational Circular Dichroism (VCD)Raman Optical Activity (ROA)
Principle Measures nuclear spin transitions in a magnetic field. Enantiomers are distinguished indirectly using chiral auxiliaries.[1]Measures the differential absorption of left and right circularly polarized infrared light.[5]Measures the differential intensity of Raman scattered left and right circularly polarized light.[6]
Sensitivity Moderate to high, can be enhanced by higher magnetic fields and cryoprobes.[1]Low, typically requires sample concentrations in the mg/mL range.[9]Low, signals are typically 3-5 orders of magnitude weaker than the parent Raman signal.[10]
Resolution High, allows for detailed structural elucidation.[2]Moderate, sufficient to resolve vibrational bands.Moderate, comparable to conventional Raman spectroscopy.
Sample Requirements Typically 1-10 mg dissolved in 0.5-1.0 mL of deuterated solvent.[11]Typically 5-15 mg dissolved in 100-150 µL of a suitable solvent (e.g., CDCl₃, DMSO-d₆).[12][13]Requires relatively high concentrations (tens of mg/mL) and sample volumes (tens of µL).[10]
Measurement Time Minutes to hours, depending on the experiment and desired signal-to-noise ratio.Several hours for a high-quality spectrum.[9]Can range from minutes to several hours depending on the sample and desired signal-to-noise.[14]
Enantiomer Differentiation Indirect, requires chiral solvating or derivatizing agents.[3][4]Direct, enantiomers give mirror-image spectra.[7]Direct, enantiomers give spectra of opposite sign.[8]
Absolute Configuration Can be inferred using Mosher's method with CDAs, but not directly.[15]Yes, by comparing experimental spectra with quantum chemical calculations.[7][16]Yes, by comparing experimental spectra with quantum chemical calculations.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. Below are generalized methodologies for each of the discussed techniques.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This protocol describes the general steps for distinguishing enantiomers using a chiral solvating agent.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Chiral analyte

  • Chiral Solvating Agent (CSA) (e.g., (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives)[17]

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh the chiral analyte (typically 1-5 mg) and dissolve it in a suitable volume of deuterated solvent (e.g., 0.6 mL of CDCl₃) in a clean, dry NMR tube.[18]

    • Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.

  • Addition of Chiral Solvating Agent:

    • To the same NMR tube, add a molar equivalent of the chosen CSA.[18]

    • Gently shake the tube to ensure thorough mixing and allow for the formation of diastereomeric complexes.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum of the mixture.

    • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the mixture with the reference spectrum of the analyte.

    • Identify signals that have split into two distinct sets of peaks, corresponding to the two diastereomeric complexes.

    • Integrate the separated signals to determine the enantiomeric ratio.

Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol outlines the general workflow for determining the absolute configuration of a chiral molecule using VCD.

Materials:

  • VCD spectrometer

  • IR-transparent sample cells (e.g., BaF₂) with a defined path length (e.g., 100 µm)[9]

  • Chiral analyte

  • Appropriate solvent (e.g., CDCl₃, DMSO-d₆)[7]

Procedure:

  • Sample Preparation:

    • Prepare a solution of the chiral analyte at a relatively high concentration (typically 5-15 mg in 100-150 µL of solvent).[12][13]

    • Ensure the solvent has low absorption in the infrared region of interest.

  • VCD Data Acquisition:

    • Fill the sample cell with the prepared solution.

    • Acquire the VCD and IR spectra simultaneously. A long acquisition time (often several hours) is typically required to achieve a good signal-to-noise ratio.[9]

    • Acquire a background spectrum of the pure solvent under the same conditions.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the analyte.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule using computational chemistry software (e.g., Gaussian).[13]

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT).[13]

    • Calculate the theoretical VCD and IR spectra for each conformer and obtain a Boltzmann-averaged spectrum.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.[7]

Raman Optical Activity (ROA) Spectroscopy

This protocol provides a general outline for the analysis of chiral molecules, particularly proteins, using ROA.

Materials:

  • ROA spectrometer

  • Sample cell (e.g., quartz cuvette)

  • Chiral analyte (e.g., protein)

  • Buffer solution (if applicable)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the analyte at a high concentration. For proteins, this can be in the range of 10-50 mg/mL in an appropriate buffer.

    • Filter the solution to remove any particulate matter that could cause excessive light scattering.

  • ROA Data Acquisition:

    • Transfer the sample to the measurement cell.

    • Acquire the ROA and Raman spectra. The acquisition time can vary from minutes to hours depending on the sample concentration and scattering properties.[14]

  • Data Processing:

    • Process the raw data to obtain the final ROA spectrum, which is the difference between the right and left circularly polarized Raman spectra.

  • Data Analysis:

    • For small molecules, compare the experimental ROA spectrum with theoretical spectra calculated using quantum chemistry methods to determine the absolute configuration.

    • For proteins, analyze the ROA spectrum in characteristic regions (e.g., Amide I, Amide III) to determine the secondary structure content (α-helix, β-sheet, etc.).[19][20] This can be done by comparing the spectrum to a basis set of spectra from proteins with known structures.[21]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental and data analysis workflows for each spectroscopic technique.

NMR_Workflow cluster_experimental Experimental Protocol cluster_analysis Data Analysis prep Prepare Analyte Solution in Deuterated Solvent ref_spec Acquire Reference ¹H NMR Spectrum prep->ref_spec add_csa Add Chiral Solvating Agent ref_spec->add_csa mix_spec Acquire ¹H NMR Spectrum of Mixture add_csa->mix_spec compare Compare Spectra mix_spec->compare identify Identify Split Signals compare->identify integrate Integrate Signals identify->integrate determine Determine Enantiomeric Ratio integrate->determine

NMR with Chiral Solvating Agent Workflow

VCD_Workflow cluster_experimental Experimental Measurement cluster_computational Computational Modeling exp_prep Prepare Concentrated Sample Solution exp_acq Acquire VCD and IR Spectra exp_prep->exp_acq exp_proc Process Spectra (Solvent Subtraction) exp_acq->exp_proc final_comp Compare Experimental and Calculated Spectra exp_proc->final_comp comp_conf Conformational Search comp_opt DFT Geometry Optimization comp_conf->comp_opt comp_calc Calculate Theoretical VCD and IR Spectra comp_opt->comp_calc comp_avg Boltzmann-Averaged Spectrum comp_calc->comp_avg comp_avg->final_comp assign_ac Assign Absolute Configuration final_comp->assign_ac ROA_Workflow cluster_exp Experimental Protocol cluster_analysis Data Analysis roa_prep Prepare Concentrated and Filtered Sample roa_acq Acquire ROA and Raman Spectra roa_prep->roa_acq roa_proc Process Raw Data to Obtain ROA Spectrum roa_acq->roa_proc analysis_choice Analysis Type? roa_proc->analysis_choice small_mol Small Molecule: Compare with DFT Calculated Spectrum analysis_choice->small_mol Small Molecule protein Protein: Analyze Characteristic Bands for Secondary Structure analysis_choice->protein Protein assign_ac_roa Assign Absolute Configuration small_mol->assign_ac_roa determine_ss Determine Secondary Structure Content protein->determine_ss

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Induction for Indole-Based Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the realm of indole alkaloids and related pharmacologically active molecules, the strategic use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. While a vast array of such auxiliaries exists, this guide provides a comparative overview of well-established and effective options for inducing asymmetry in reactions involving indole-containing substrates.

It is important to note that while the initial focus of this guide was to be on (S)-2-(1H-Indol-1-yl)propanoic acid, a thorough review of the scientific literature revealed a lack of documented use of this specific compound as a chiral auxiliary for asymmetric induction. Therefore, this guide has been broadened to encompass proven and reliable alternatives that offer high levels of stereocontrol in the synthesis of chiral indole derivatives.

This guide will delve into the efficacy of several key chiral auxiliaries, presenting quantitative data on their performance and detailed experimental protocols for their application.

Comparison of Chiral Auxiliary Performance in Asymmetric Synthesis of Indole Derivatives

The following table summarizes the performance of various chiral auxiliaries in specific asymmetric reactions leading to the formation of chiral indole-containing products. The data highlights the diastereomeric ratio (dr) or enantiomeric excess (ee) achieved, along with the corresponding reaction yields.

Chiral AuxiliaryReaction TypeSubstrateProductDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Yield (%)
(S)-Tryptophanol-derived Oxazolopiperidone Lactam Cyclocondensation(S)-Tryptophanol and δ-oxo esterChiral Piperidine DerivativeHigh diastereoselectivityNot specified
Schöllkopf Auxiliary (derived from D-Valine) AlkylationBislactim ether and substituted o-iodoaniline derivativeOptically active Tryptophan derivative>96% deNot specified
(S,S)-(+)-Pseudoephedrine Aza-Michael Additionα,β-unsaturated amideβ-amino amideGood diastereoselectivitiesGood
SAMP ( (S)-(-)-1-amino-2-methoxymethylpyrrolidine) Alkylation of HydrazoneTetrahydro-β-carboline precursor1-alkyl-tetrahydro-β-carbolineHighGood

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below to enable replication and adaptation in a research setting.

Asymmetric Synthesis of Tryptophan Analogues using the Schöllkopf Chiral Auxiliary

This protocol describes the alkylation of a bislactim ether derived from D-valine and glycine, followed by palladium-catalyzed heteroannulation to yield optically active tryptophan derivatives.[1][2]

Step 1: Alkylation of the Schöllkopf Auxiliary

  • To a solution of the Schöllkopf chiral auxiliary (bislactim ether of cyclo(D-Val-Gly)) in dry tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (n-BuLi) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the desired electrophile (e.g., a substituted propargyl phosphate) in dry THF.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkylated bislactim ether with high diastereoselectivity (>96% de).

Step 2: Palladium-Catalyzed Heteroannulation and Hydrolysis

  • Combine the alkylated bislactim ether, a substituted o-iodoaniline, palladium(II) acetate, and triphenylphosphine in a suitable solvent such as acetonitrile.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Hydrolyze the resulting product with aqueous hydrochloric acid to cleave the chiral auxiliary and yield the optically active tryptophan derivative.

Asymmetric Aza-Michael Addition using (S,S)-(+)-Pseudoephedrine Auxiliary

This method details the conjugate addition of a benzylamide to an α,β-unsaturated amide derived from (+)-pseudoephedrine, affording a chiral β-amino amide.[3]

  • Prepare the α,β-unsaturated amide by coupling the corresponding α,β-unsaturated carboxylic acid with (S,S)-(+)-pseudoephedrine.

  • In a flame-dried flask under an argon atmosphere, dissolve the pseudoephedrine-derived α,β-unsaturated amide in dry THF.

  • Cool the solution to -78 °C.

  • In a separate flask, prepare the lithium benzylamide by adding n-BuLi to a solution of benzylamine in dry THF at 0 °C.

  • Add the freshly prepared lithium benzylamide solution to the solution of the chiral amide at -78 °C.

  • Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by chromatography to obtain the β-amino amide with good diastereoselectivity.

Asymmetric Synthesis of Tetrahydro-β-carbolines via SAMP Hydrazone Alkylation

This protocol outlines the formation of a SAMP hydrazone from a suitable ketone or aldehyde, followed by diastereoselective alkylation and subsequent cyclization to form enantiomerically enriched tetrahydro-β-carbolines.

Step 1: Formation of the SAMP Hydrazone

  • In a round-bottom flask, combine the starting carbonyl compound (e.g., a piperidone derivative) and (S)-(-)-1-amino-2-methoxymethylpyrrolidine (SAMP) in a suitable solvent like toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure to obtain the crude SAMP hydrazone.

Step 2: Diastereoselective Alkylation

  • Dissolve the crude SAMP hydrazone in dry THF and cool to -78 °C under an argon atmosphere.

  • Add lithium diisopropylamide (LDA) dropwise and stir for 2 hours at -78 °C to form the azaenolate.

  • Add the desired alkylating agent (e.g., an indole-containing electrophile) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer and concentrate to give the crude alkylated hydrazone.

Step 3: Hydrolysis and Cyclization

  • Hydrolyze the alkylated hydrazone using an appropriate method (e.g., ozonolysis or treatment with aqueous acid) to afford the corresponding ketone.

  • Subject the ketone to a Pictet-Spengler reaction with tryptamine in the presence of an acid catalyst (e.g., trifluoroacetic acid) to yield the desired tetrahydro-β-carboline.

Visualizing Asymmetric Induction and Experimental Workflow

To better illustrate the principles and processes described, the following diagrams have been generated using the DOT language.

Asymmetric_Induction_Pathway cluster_start Starting Materials cluster_reaction Diastereoselective Reaction Prochiral_Substrate Prochiral Substrate (e.g., Enolate) Attach_Auxiliary Attach Auxiliary Prochiral_Substrate->Attach_Auxiliary Chiral_Auxiliary Chiral Auxiliary (e.g., Evans Auxiliary) Chiral_Auxiliary->Attach_Auxiliary Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attach_Auxiliary->Chiral_Substrate Transition_State_1 Transition State 1 (Lower Energy) Chiral_Substrate->Transition_State_1 Transition_State_2 Transition State 2 (Higher Energy) Chiral_Substrate->Transition_State_2 Electrophile Electrophile Electrophile->Transition_State_1 Electrophile->Transition_State_2 Product_Diastereomer_1 Major Diastereomer Transition_State_1->Product_Diastereomer_1 Product_Diastereomer_2 Minor Diastereomer Transition_State_2->Product_Diastereomer_2 Cleave_Auxiliary Cleave Auxiliary Product_Diastereomer_1->Cleave_Auxiliary Final_Product Enantiomerically Enriched Product Cleave_Auxiliary->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleave_Auxiliary->Recovered_Auxiliary Experimental_Workflow cluster_step1 Step 1: Auxiliary Attachment cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Cleavage and Cyclization Start_Material Prochiral Ketone/Aldehyde + SAMP Auxiliary Reaction1 Condensation (Toluene, reflux) Start_Material->Reaction1 Product1 SAMP Hydrazone Reaction1->Product1 Reaction2 1. LDA, THF, -78 °C 2. Indole-based Electrophile Product1->Reaction2 Product2 Alkylated SAMP Hydrazone (High dr) Reaction2->Product2 Reaction3 Hydrolysis (Ozonolysis) & Pictet-Spengler Cyclization Product2->Reaction3 Final_Product Enantioenriched Tetrahydro-β-carboline Reaction3->Final_Product Recovered_Aux Recovered SAMP Reaction3->Recovered_Aux

References

A Comparative Guide to Chiral Catalysts in the Asymmetric Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure indole derivatives is a cornerstone of medicinal chemistry and drug discovery. These scaffolds are prevalent in a vast array of biologically active compounds and natural products. The efficiency and stereoselectivity of their synthesis are critically dependent on the choice of chiral catalyst. This guide provides an objective comparison of the performance of different classes of chiral catalysts in the asymmetric synthesis of indole derivatives, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Catalysts

The asymmetric Friedel-Crafts alkylation of indoles with nitroolefins is a benchmark reaction for evaluating the performance of chiral catalysts. Below is a summary of quantitative data for different types of catalysts in this key transformation.

Catalyst TypeChiral Catalyst/LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
Metal Complex Chiral Aziridine-Phosphine L1 + (CuOTf)₂·C₆H₆10488892[1]
Organocatalyst Chiral Squaramide SQ1 24880>99
Organocatalyst Chiral Phosphoric Acid CPA1 10249894[2]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical reaction conditions. Researchers should consult the original publications for specific details.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison table are provided below to enable researchers to reproduce and build upon these findings.

General Procedure for Asymmetric Friedel-Crafts Alkylation with a Chiral Aziridine-Phosphine/Copper Complex[1]

A solution of (CuOTf)₂·C₆H₆ (0.04 mmol, 8 mol%), the chiral aziridine-phosphine ligand (0.05 mmol, 10 mol%), and triethylamine (0.1 mmol) in chloroform (3 mL) is stirred at 0 °C for 4 hours. Following the in-situ generation of the catalyst, trans-β-nitrostyrene (0.5 mmol) and indole (0.5 mmol) are added, and the reaction mixture is stirred at -15 °C for 48 hours. The crude product is then purified directly by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-substituted indole derivative.

General Procedure for Asymmetric Friedel-Crafts Alkylation with a Chiral Squaramide Organocatalyst

To a solution of indole (0.2 mmol) and trans-β-nitrostyrene (0.2 mmol) in a suitable solvent such as dichloromethane (DCM, 0.5 mL), the chiral squaramide catalyst (0.004 mmol, 2 mol%) is added. The reaction mixture is stirred at room temperature for the time indicated in the performance table (e.g., 48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched product.

General Procedure for Asymmetric Friedel-Crafts Alkylation with a Chiral Phosphoric Acid (CPA) Organocatalyst[2]

In a reaction vial, the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%) and 3 Å molecular sieves are added to a solution of indole (0.2 mmol) in a suitable solvent like toluene or dichloromethane. The mixture is stirred at room temperature for a short period before the addition of the nitroalkene (0.24 mmol). The reaction is then stirred at the specified temperature (e.g., room temperature or lower) for the duration indicated (e.g., 24 hours). After the reaction is complete, the mixture is directly purified by flash chromatography on silica gel to give the desired product.

Mandatory Visualizations

Logical Relationship of Chiral Catalyst Classes

The following diagram illustrates the classification of the chiral catalysts discussed in this guide, highlighting the distinction between metal-based and organic catalysts.

G Classification of Chiral Catalysts for Indole Synthesis cluster_main Chiral Catalysts Chiral Catalysts Metal Complexes Metal Complexes Chiral Catalysts->Metal Complexes Organocatalysts Organocatalysts Chiral Catalysts->Organocatalysts Chiral Phosphoric Acids (CPAs) Chiral Phosphoric Acids (CPAs) Organocatalysts->Chiral Phosphoric Acids (CPAs) Chiral Squaramides Chiral Squaramides Organocatalysts->Chiral Squaramides

Caption: A diagram showing the hierarchy of chiral catalysts for indole synthesis.

Experimental Workflow for Chiral Indole Synthesis and Evaluation

This diagram outlines a typical experimental workflow from the catalytic synthesis of a chiral indole derivative to its initial biological evaluation.

G Workflow: From Synthesis to Biological Evaluation cluster_workflow Reactants Reactants Catalytic Reaction Catalytic Reaction Reactants->Catalytic Reaction Indole, Electrophile, Catalyst Purification Purification Catalytic Reaction->Purification Crude Product Characterization Characterization Purification->Characterization Pure Product Biological Screening Biological Screening Characterization->Biological Screening Structure & Purity Confirmed Data Analysis Data Analysis Biological Screening->Data Analysis Activity Data

Caption: A typical workflow for the synthesis and evaluation of chiral indole derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Indole Derivatives

Certain indole derivatives have been identified as potent anticancer agents that can modulate key cellular signaling pathways.[3][4] The following diagram illustrates the inhibitory effect of a representative indole derivative on the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[3][4]

G Inhibition of PI3K/Akt/mTOR Pathway by an Indole Derivative cluster_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Indole Derivative Indole Derivative Indole Derivative->Akt Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition.

References

Safety Operating Guide

Proper Disposal of (S)-2-(1H-Indol-1-yl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling (S)-2-(1H-Indol-1-yl)propanoic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, catering to professionals in drug development and scientific research.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]

II. Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization and segregation. This compound should be treated as a hazardous chemical waste unless a thorough hazard assessment, in accordance with local regulations, deems it non-hazardous.

Key Principles of Waste Segregation:

  • Do not mix with general waste: Under no circumstances should this chemical be disposed of in regular trash.

  • Separate from other chemical wastes: Avoid mixing with incompatible materials. As a carboxylic acid, it can react with bases. It should also be kept separate from strong oxidizing agents.

  • Solid vs. Liquid Waste: Segregate solid forms of the compound and contaminated materials (e.g., weighing paper, contaminated gloves) from liquid solutions.

III. Disposal Procedures

The recommended disposal method for this compound is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Place solid waste in a clearly labeled, sealed, and durable container.

    • Collect liquid waste (solutions containing the compound) in a separate, leak-proof, and clearly labeled container.

    • The container label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The date of accumulation

      • Relevant hazard symbols (e.g., irritant, harmful)

  • Storage:

    • Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

    • Ensure the storage area is away from heat, sparks, and open flames.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[2]

On-Site Neutralization (for dilute, non-hazardous carboxylic acids ONLY):

While some dilute, non-toxic carboxylic acids can be neutralized and disposed of down the sanitary sewer, this is not recommended for this compound without a specific institutional protocol and approval.[3][4] The biological activity and potential environmental impact of indole-containing compounds warrant a more cautious approach. If on-site treatment is permitted by your institution for similar, well-characterized compounds, the general procedure is as follows:

  • Dilution: Dilute the acidic solution to a concentration of less than 10%.[3][5]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, while stirring. Monitor the pH using pH paper or a meter.[3][4]

  • Final pH: Continue adding the base until the pH of the solution is between 5.5 and 9.0.[4]

  • Disposal: Flush the neutralized solution down the sanitary sewer with at least a 20-fold excess of water.[4]

Never pour untreated this compound or its solutions down the drain. [1][2]

IV. Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Place the absorbed or collected material into a labeled hazardous waste container.[2][6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

V. Quantitative Data Summary

ParameterGuidelineSource
Neutralization pH Range 5.5 - 9.0[4]
Concentration for Neutralization < 10%[3][5]
Water Flush Ratio (Post-Neutralization) > 20 parts water[4]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (powder, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (solutions) is_solid->liquid_waste Liquid container_solid Place in a labeled 'Hazardous Solid Waste' container solid_waste->container_solid container_liquid Place in a labeled 'Hazardous Liquid Waste' container liquid_waste->container_liquid storage Store in designated hazardous waste accumulation area container_solid->storage container_liquid->storage disposal Arrange for pickup by licensed waste disposal contractor storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Waste Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.